Methyl 5-chloro-1H-indazole-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWZHQQUHUQHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Profile of Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic characteristics of Methyl 5-chloro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to present a comprehensive and predictive spectroscopic profile. This approach, rooted in scientific precedent, offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.
The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced effects of substitution on its spectroscopic properties is paramount for unambiguous structural elucidation. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for this compound, providing a rationale for the predicted chemical shifts, fragmentation patterns, and vibrational frequencies.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound, including the aromatic indazole core, the electron-withdrawing chloro and methyl ester substituents, and the N-H proton, all contribute distinctively to its spectroscopic signature. The positioning of these groups governs the electronic environment of each atom, which is directly probed by various spectroscopic techniques.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the indazole core and the influence of the 5-chloro and 7-carboxylate substituents, based on data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | N-H | The acidic proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift. |
| ~8.2 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a significant downfield shift. It will likely appear as a doublet due to coupling with H-4. |
| ~7.8 | d | 1H | H-4 | This proton is meta to the carboxylate and ortho to the chloro group. It will appear as a doublet due to coupling with H-6. |
| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group are expected to be a singlet in the typical region for such functional groups. |
Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons (H-4 and H-6) are sensitive to the solvent and concentration. Two-dimensional NMR techniques, such as COSY, would be instrumental in definitively assigning these coupled protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the methyl ester is expected in this region. |
| ~142 | C-7a | A quaternary carbon of the indazole ring, adjacent to the nitrogen. |
| ~140 | C-3a | Another quaternary carbon of the indazole ring. |
| ~132 | C-5 | The carbon atom bearing the chloro substituent will be shifted downfield. |
| ~128 | C-6 | Aromatic CH carbon, shifted downfield due to proximity to the carboxylate. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~115 | C-7 | The carbon atom attached to the carboxylate group. |
| ~112 | C-3 | The remaining CH of the pyrazole ring. |
| ~53 | -OCH₃ | The carbon of the methyl ester group. |
Expert Insight: The assignment of quaternary carbons can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range couplings between protons and carbons.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Rationale |
| 210/212 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 151/153 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
Expert Insight: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous verification of the chemical formula C₉H₇ClN₂O₂.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | N-H stretch | The broadness is due to hydrogen bonding of the indazole N-H. |
| ~1720 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of the methyl ester. |
| ~1620, ~1500 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |
| ~800 | Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |
Expert Insight: The position of the C=O stretching frequency can be influenced by conjugation and the electronic nature of the substituents on the aromatic ring.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices for the characterization of small organic molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
-
Caption: Generalized workflow for NMR spectroscopic analysis.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire data in both positive and negative ion modes to determine the optimal ionization.
-
For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Perform fragmentation (MS/MS) experiments on the molecular ion to aid in structural elucidation.
-
Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy has been presented. The inclusion of generalized experimental protocols further equips researchers with the necessary framework to acquire and interpret their own experimental data. This guide serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound in various scientific endeavors.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 5-chloro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensively published experimental spectra for this specific molecule, this guide offers a detailed predictive analysis based on established principles of NMR spectroscopy and data from structurally related analogs. It serves as a practical resource for researchers, outlining the expected spectral features, the rationale behind chemical shift and coupling constant predictions, and robust methodologies for the acquisition and interpretation of experimental NMR data. This document is designed to empower scientists to confidently identify and characterize this and similar indazole derivatives.
Introduction: The Significance of the Indazole Scaffold in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of biologically active molecules. Compounds containing the indazole moiety have demonstrated efficacy as anti-inflammatory agents, antitumor drugs, and potent inhibitors of various protein kinases.
The precise substitution pattern on the indazole core is critical for modulating a compound's pharmacological profile. This compound represents a specific substitution pattern with potential for further chemical modification. Accurate and unambiguous structural elucidation via NMR spectroscopy is a cornerstone of the drug discovery and development process for such molecules.
Foundational Principles of NMR Spectroscopy of Indazoles
The interpretation of the NMR spectra of indazoles is governed by the electronic environment of the constituent protons and carbons. The aromatic nature of the bicyclic system leads to proton signals typically appearing in the downfield region (δ 7.0-8.5 ppm). The position of the NH proton of the pyrazole ring can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]
In ¹³C NMR, the chemical shifts of the carbon atoms are sensitive to the electron-donating or withdrawing nature of the substituents. The quaternary carbons of the ring fusion (C3a and C7a) and the carbon bearing the substituent often have distinct chemical shifts that are crucial for structural assignment.[3]
Tautomerism in Indazoles
It is important to note that indazoles can exist in two tautomeric forms: the 1H- and 2H-indazole. For most derivatives, the 1H-tautomer is thermodynamically more stable.[1] This guide will focus on the analysis of the 1H-tautomer of this compound.
Predicted ¹H NMR Spectrum of this compound
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| NH | ~13.5 - 14.5 | br s | - | The NH proton of the indazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent. |
| H-3 | ~8.2 - 8.4 | d | ~1.0 | The H-3 proton is part of the pyrazole ring and is expected to be a doublet due to a small four-bond coupling to H-4. Its chemical shift is influenced by the aromatic system. |
| H-4 | ~8.0 - 8.2 | d | ~1.5 | The H-4 proton is deshielded by the neighboring ester group at C-7 and the aromatic ring current. It will appear as a doublet due to coupling with H-6. |
| H-6 | ~7.6 - 7.8 | d | ~1.5 | The H-6 proton is coupled to H-4, resulting in a doublet. The chloro substituent at C-5 will have a modest deshielding effect. |
| OCH₃ | ~3.9 - 4.1 | s | - | The methyl ester protons are expected to appear as a sharp singlet in a typical range for this functional group. |
Diagram of Predicted ¹H NMR Coupling
Caption: Predicted proton-proton coupling interactions.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum is predicted based on the known effects of chloro and methyl carboxylate substituents on a benzene ring, in conjunction with data from other substituted indazoles.[3][4] The assignments are based on additive substituent effects and comparison with analogous structures.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~165 - 168 | The carbonyl carbon of the methyl ester is expected in this characteristic downfield region.[2] |
| C-3 | ~135 - 138 | This carbon in the pyrazole ring is typically found in this aromatic region. |
| C-3a | ~122 - 125 | A quaternary carbon at the ring junction. |
| C-4 | ~128 - 131 | This carbon is deshielded by the adjacent C-7 ester group. |
| C-5 | ~125 - 128 | The carbon bearing the chloro substituent. The substituent effect of chlorine is complex but generally leads to a downfield shift. |
| C-6 | ~115 - 118 | This carbon is expected to be shielded relative to the other aromatic carbons. |
| C-7 | ~112 - 115 | The carbon bearing the ester group. |
| C-7a | ~140 - 143 | The second quaternary carbon at the ring junction, typically deshielded. |
| OCH₃ | ~52 - 54 | The methyl carbon of the ester group. |
Experimental Protocols for NMR Analysis
To validate the predicted spectral data, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between H-4 and H-6, and the smaller coupling between H-3 and H-4.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons (C-3a, C-5, C-7, C-7a) by observing their correlations with nearby protons.
-
Diagram of Experimental Workflow
Caption: Workflow for NMR analysis.
Conclusion
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, researchers can anticipate the key spectral features of this molecule. The outlined experimental protocols offer a clear path for the acquisition and rigorous interpretation of NMR data, ensuring the confident structural elucidation of this and related indazole derivatives. This comprehensive approach is vital for advancing research and development in fields where the indazole scaffold plays a significant role.
References
IUPAC name for Methyl 5-chloro-1H-indazole-7-carboxylate
An In-depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The indazole core is recognized as a "privileged scaffold," capable of interacting with a wide range of biological targets, making its derivatives prominent in modern drug discovery.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, predicted spectroscopic profile, and key applications. The methodologies and data presented herein are synthesized from established literature and expert analysis to support researchers in leveraging this versatile molecule for the development of novel therapeutics and advanced materials.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a substituted indazole, a class of aromatic nitrogen-containing heterocycles.[2]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1260851-42-0 | [3] |
| Molecular Formula | C₉H₇ClN₂O₂ | [3] |
| Molecular Weight | 210.62 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)NN=C2 | N/A |
| InChIKey | VNJXVZJEPIMSIW-UHFFFAOYSA-N (for parent acid) |[4] |
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | White to pale yellow solid | Based on analogous compounds[5] |
| Purity | ≥97% | Typical commercial specification[3] |
| Solubility | Soluble in DMSO, DMF, Methanol | Predicted based on structure |
| Storage | Room temperature, inert atmosphere | Recommended by suppliers[3] |
| XlogP | 2.1 (Predicted for parent acid) |[4] |
The Indazole Scaffold: A Privileged Structure in Chemistry
The indazole nucleus, a bicyclic system fusing a pyrazole and a benzene ring, is a cornerstone of many pharmaceuticals, including the anticancer agents Axitinib and Niraparib.[2] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows it to serve as an effective mimic for other functional groups, such as a phenol, in binding to biological targets.[2] The specific substitution pattern of this compound offers distinct advantages:
-
5-Chloro Group: The electron-withdrawing chlorine atom modulates the electronics of the aromatic system and increases lipophilicity, which can enhance membrane permeability and influence metabolic stability.
-
7-Carboxylate Group: The methyl ester at this position provides a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or other transformations, enabling the construction of diverse chemical libraries.[5]
Caption: Key functional regions of the indazole scaffold.
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor. This two-stage approach ensures high purity and yield.
Caption: Two-step synthetic workflow to the target compound.
Protocol 1: Synthesis of 5-chloro-1H-indazole-7-carboxylic acid (Precursor)
The synthesis of the indazole ring system can be achieved through various methods, with a common route being the diazotization of an ortho-substituted aniline followed by intramolecular cyclization.
Methodology:
-
Diazotization: Dissolve the starting material (e.g., 2-amino-3-methyl-5-chlorobenzoic acid) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is critical.
-
Causality: The acidic environment generates nitrous acid (HNO₂) from NaNO₂, which then reacts with the primary amine to form a stable N-nitrosamine intermediate that rearranges to the diazonium salt.
-
-
Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature. The intramolecular cyclization proceeds to form the indazole ring.
-
Workup: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the crude 5-chloro-1H-indazole-7-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Fischer Esterification to the Final Product
This classic acid-catalyzed esterification provides a high-yield route to the methyl ester.[6]
Materials:
-
5-chloro-1H-indazole-7-carboxylic acid (1.0 eq)
-
Methanol (MeOH, ~15 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2 mL per gram of acid)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-1H-indazole-7-carboxylic acid and methanol.
-
Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The mixture may warm slightly.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 3 volumes relative to the methanol used). The product, being less soluble in water, will precipitate out as a solid.
-
Causality: The large excess of water quenches the reaction, deprotonates the intermediate, and forces the sparingly soluble organic ester out of the aqueous/methanolic solution.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acid and inorganic byproducts. Dry the solid under vacuum to yield this compound.[6] Purity can be assessed by HPLC and NMR.
Spectroscopic Characterization (Predicted)
While direct experimental data for this specific isomer is not widely published, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.[6][7] This predicted data serves as a reliable benchmark for researchers synthesizing and characterizing this compound.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.8 | br s | 1H | N1-H | The acidic indazole proton is typically deshielded and broad. |
| ~8.0 | d | 1H | H4 | Aromatic proton ortho to the ester, deshielded by its anisotropy. |
| ~7.8 | d | 1H | H6 | Aromatic proton ortho to the chlorine atom. |
| ~4.0 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165.0 | C=O (ester) |
| ~141.0 | C7a |
| ~140.0 | C3a |
| ~129.0 | C5 |
| ~125.0 | C4 |
| ~122.0 | C7 |
| ~115.0 | C6 |
| ~52.5 | -OCH₃ |
Table 5: Predicted IR and Mass Spectrometry Data
| Spectroscopy | Feature | Predicted Value / Observation |
|---|---|---|
| IR (ATR) | N-H stretch (indazole) | 3300-3100 cm⁻¹ (broad) |
| C=O stretch (ester) | 1725-1710 cm⁻¹ (strong) | |
| C-Cl stretch | 800-700 cm⁻¹ | |
| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 211.02 |
| | Isotopic Pattern | A prominent [M+2] peak at m/z 213.02 with ~33% the intensity of the [M] peak, characteristic of a single chlorine atom. |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for building more complex molecules.[5]
-
Scaffold for Library Synthesis: Its primary use is as a foundational scaffold. The ester can be converted into a wide array of functional groups (amides, hydrazides) while the N1 position of the indazole ring can be alkylated or arylated, allowing for three-dimensional exploration of chemical space.[8]
-
Protein Degrader Building Blocks: This compound belongs to a family of chemicals used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[3] The indazole moiety can serve as a ligand for a target protein, while the carboxylate handle allows for the attachment of a linker connected to an E3 ligase ligand.
-
Kinase Inhibitor Development: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[9] This fragment can be elaborated upon to create potent and selective inhibitors for various oncology and inflammation targets.
Caption: Role as a central intermediate for synthetic diversification.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Commercial suppliers recommend storage at room temperature.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) from the manufacturer before handling this chemical.
Conclusion
This compound is a strategically important building block for chemical synthesis. Its well-defined structure, featuring a privileged indazole core and versatile functional handles, makes it an invaluable tool for researchers in drug discovery and materials science. The robust synthesis and clear characterization profile outlined in this guide provide a solid foundation for its effective application in the laboratory.
References
- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 5-chloro-1h-indazole-7-carboxylic acid (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Heterocyclic Scaffolds in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form a multitude of non-covalent interactions have cemented its role in the design of a diverse array of therapeutic agents. From kinase inhibitors in oncology to novel treatments for neurodegenerative diseases, the indazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This guide focuses on a specific, strategically functionalized indazole derivative: Methyl 5-chloro-1H-indazole-7-carboxylate. The deliberate placement of the chloro and methyl carboxylate substituents on the indazole ring makes this compound a highly valuable building block, particularly in the burgeoning field of targeted protein degradation.
Compound Identification and Physicochemical Properties
This compound is a synthetically derived organic compound, primarily recognized for its application as a specialized building block in the assembly of complex bioactive molecules.[1]
| Property | Value | Source(s) |
| CAS Number | 1260851-42-0 | [1] |
| Molecular Formula | C₉H₇ClN₂O₂ | [1] |
| Molecular Weight | 210.62 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Solid (form may vary by supplier) | |
| Storage Conditions | Room temperature, sealed in a dry environment |
Molecular Structure and Key Features
The structure of this compound is characterized by the indazole core with a chlorine atom at the 5-position and a methyl carboxylate group at the 7-position.
Caption: 2D structure of this compound.
The strategic placement of the functional groups is critical to its utility:
-
The 1H-Indazole Nitrogen: The nitrogen at the 1-position (N1) of the indazole ring is a key site for derivatization, often serving as a nucleophilic handle for attaching linkers or other molecular fragments.
-
The 7-Methyl Carboxylate Group: This ester functionality provides a versatile reaction site. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules and Proteolysis Targeting Chimeras (PROTACs).
-
The 5-Chloro Group: The presence of a halogen, such as chlorine, can influence the electronic properties of the aromatic system and may be involved in specific interactions with biological targets. It can also serve as a handle for further chemical modifications through cross-coupling reactions.
Synthetic Pathways: A Strategic Approach
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the indazole ring as a key step, starting from a suitably substituted aniline derivative.
Caption: Retrosynthetic analysis for this compound.
Detailed Forward Synthesis Protocol
This protocol is a conceptualized procedure based on analogous chemical reactions. Researchers should optimize conditions based on laboratory-specific findings.
Step 1: Synthesis of a Substituted 2-amino-3-methyl-5-chlorobenzoic acid
The synthesis would likely begin with a commercially available substituted aniline. Through a series of functional group manipulations, the necessary amino, methyl, and chloro substituents are introduced onto the benzene ring, with a carboxylic acid precursor in the desired position.
Step 2: Diazotization and Intramolecular Cyclization to form 5-Chloro-1H-indazole-7-carboxylic acid
This is a critical step in forming the indazole ring.
-
Dissolution: Dissolve the substituted 2-amino-3-methyl-5-chlorobenzoic acid in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The reaction progress should be monitored for the disappearance of the starting aniline.
-
Cyclization: After the diazotization is complete, the reaction mixture is typically warmed to room temperature or gently heated to promote the intramolecular cyclization, forming the indazole ring.
-
Isolation: The resulting 5-Chloro-1H-indazole-7-carboxylic acid can be isolated by filtration or extraction, followed by purification.
Step 3: Esterification to this compound
The final step is the conversion of the carboxylic acid to the methyl ester.
-
Reaction Setup: Suspend the 5-Chloro-1H-indazole-7-carboxylic acid in methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the final this compound.
Application in Targeted Protein Degradation: A Key Building Block for PROTACs
The primary and most significant application of this compound is as a building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2]
The Architecture of a PROTAC
A PROTAC molecule consists of three key components:
-
A ligand for the target protein (Protein of Interest - POI): This "warhead" binds specifically to the protein that needs to be degraded.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular machinery responsible for tagging proteins for degradation.
-
A chemical linker: This connects the warhead and the anchor, and its length and composition are crucial for the proper formation of a ternary complex between the POI and the E3 ligase.[3][]
References
A Technical Guide to the Preliminary Biological Screening of Methyl 5-chloro-1H-indazole-7-carboxylate
Abstract
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide presents a comprehensive, field-proven framework for the preliminary biological evaluation of a novel derivative, Methyl 5-chloro-1H-indazole-7-carboxylate (CAS No. 1260851-42-0). We move beyond a simple listing of protocols to provide the strategic rationale behind the selection of a tiered screening cascade, focusing on the three most prominent therapeutic areas for indazole compounds: oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing detailed, self-validating experimental workflows, data interpretation guidelines, and the foundational logic required to efficiently assess the therapeutic potential of this compound.
Introduction: The Rationale for a Targeted Screening Approach
The indazole heterocycle is of significant pharmacological importance, with agents such as Axitinib, Pazopanib, and Lonidamine being utilized in cancer therapy.[3] These approved drugs validate the indazole core as a versatile template for designing potent modulators of biological pathways.[2] The subject of this guide, this compound, is a functionalized derivative whose biological activity has not been extensively characterized in publicly accessible literature.
Our screening strategy is therefore predicated on the established activities of the broader indazole class. The primary objective of a preliminary screen is not exhaustive characterization but rather the efficient identification of significant biological activity—or lack thereof—to justify further investment. We will employ a parallel, multi-pronged primary screening approach targeting key disease-relevant assays in oncology, immunology, and microbiology. This strategy maximizes the potential for identifying a "hit" while conserving resources.
The initial workflow for evaluating this compound is outlined below.
Figure 1: High-level workflow for the preliminary biological screening of the target compound.
Tier 1: Primary Screening Protocols
The following protocols are designed as robust, cost-effective primary screens to provide a clear " go/no-go " decision for each therapeutic area.
Anticancer Activity: Cell Proliferation Assay
Causality: Many indazole-based anticancer agents function as kinase inhibitors, which ultimately block the proliferative signaling that drives tumor growth.[4] Therefore, a direct measure of anti-proliferative activity against a panel of diverse human cancer cell lines is the most logical starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method that measures metabolic activity as a proxy for cell viability.[3]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 [breast], HL-60 [leukemia], HepG2 [liver]) in appropriate media until they reach ~80% confluency.
-
Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media (e.g., from 100 µM to 0.1 µM). Add 100 µL of these dilutions to the appropriate wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Causality: Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Indazole derivatives have been specifically investigated as selective inhibitors of COX-2, the inducible isoform highly expressed at sites of inflammation.[5][6] A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit this key target, avoiding the complexities of cellular uptake and metabolism in a primary screen.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical) which provides human recombinant COX-2, arachidonic acid (substrate), and a fluorometric probe.
-
Reaction Setup: In a 96-well plate, add assay buffer, the COX-2 enzyme, and the fluorometric probe to each well.
-
Inhibitor Addition: Add various concentrations of this compound (e.g., 100 µM to 0.1 µM) to the wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Initiation: Start the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Excitation: 535 nm, Emission: 590 nm) using a microplate reader.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Assay
Causality: The search for novel antimicrobial agents is critical, and heterocyclic compounds like indazoles have shown promise.[7] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This assay is efficient and provides quantitative data suitable for a primary screen.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. A viability indicator like Resazurin can be added to aid visualization.[8]
-
Analysis: Report the MIC value in µg/mL or µM for each tested organism.
Data Presentation and Interpretation
A successful primary screen yields clear, quantitative data that guides future efforts. A compound is typically considered a "hit" if it demonstrates activity with an IC₅₀ or MIC value below a certain threshold, commonly set at 10 µM for initial screens.
Table 1: Hypothetical Primary Screening Data for this compound
| Assay Type | Target | Result (IC₅₀ / MIC) | Interpretation |
| Anticancer | MDA-MB-231 (Breast Cancer) | 7.5 µM | Hit. Potent activity. |
| HL-60 (Leukemia) | 12.2 µM | Moderate activity. | |
| HepG2 (Liver Cancer) | > 50 µM | Inactive. | |
| Anti-inflammatory | COX-2 Enzyme | 45.8 µM | Weak/Inactive. |
| Antimicrobial | S. aureus | > 128 µg/mL | Inactive. |
| E. coli | > 128 µg/mL | Inactive. | |
| C. albicans | > 128 µg/mL | Inactive. |
Based on these hypothetical results, this compound would be prioritized for further investigation as a potential anticancer agent, specifically for breast cancer.
Tier 2: A Logic-Based Approach to Secondary Assays
A hit from the primary screen necessitates confirmatory and more mechanistic follow-up studies. The choice of secondary assays should be directly informed by the primary result.
Figure 2: Logical cascade for secondary assays following an anticancer "hit".
If the compound shows anti-proliferative effects, secondary assays should probe the mechanism. For instance, one could investigate if the compound induces apoptosis by measuring the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, as has been shown for other active indazole derivatives.[4][9] Similarly, a Transwell assay could determine if the compound disrupts cell migration and invasion.[9]
Conclusion
This guide outlines a rational, multi-tiered strategy for the preliminary biological screening of this compound. By leveraging the known pharmacological profile of the indazole scaffold, we can focus our initial efforts on assays with the highest probability of yielding meaningful results. This evidence-based approach, combining robust primary screens in oncology, inflammation, and microbiology with a logical cascade of secondary assays, provides an efficient and scientifically rigorous path to evaluating the therapeutic potential of this novel compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Indazole Scaffold and Physicochemical Profiling
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its structural versatility allows for a wide range of biological activities, forming the core of numerous therapeutic agents.[1][4] From oncology to infectious diseases, indazole derivatives have demonstrated significant potential.[1][3][4] The specific compound of interest, Methyl 5-chloro-1H-indazole-7-carboxylate, is a member of this important class. A comprehensive understanding of its physicochemical properties is paramount for any researcher aiming to unlock its therapeutic potential. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety as a drug candidate.
This guide provides a technical overview of the known characteristics of this compound and, more critically, outlines the authoritative, step-by-step experimental protocols necessary to determine its key physicochemical parameters. This approach is designed to empower researchers to generate a complete and reliable physicochemical profile, a crucial step in the drug discovery and development process.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | [5] |
| Molecular Weight | 210.62 g/mol | [5] |
| CAS Number | 1260851-42-0 | [5] |
Note: Experimental values for properties such as melting point, boiling point, and spectral data are not consistently reported in publicly accessible databases and would need to be determined experimentally.
Predictive Analysis: The Influence of Chloro and Carboxylate Substituents
The physicochemical properties of a heterocyclic compound are significantly influenced by its substituents.[6][7][8] For this compound, the chloro and methyl carboxylate groups will play a defining role:
-
5-Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, is expected to impact the electron density of the indazole ring system. This can influence the molecule's acidity (pKa) and its potential for intermolecular interactions.[9]
-
7-Methyl Carboxylate Group: The methyl ester at the 7-position introduces a polar, hydrogen bond-accepting group. This will significantly affect the molecule's solubility and lipophilicity (logP). The ester functionality can also serve as a handle for further chemical modification.[10]
A thorough experimental determination of these properties is essential to move beyond theoretical predictions and obtain a precise understanding of the molecule's behavior.
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, field-proven protocols for determining the critical physicochemical properties of this compound. These protocols are presented with the underlying scientific rationale to ensure a comprehensive understanding of the experimental choices.
Aqueous Solubility: The Shake-Flask Method
Expert Insight: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and is a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reproducibility.[11]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.[12]
-
Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the separation method does not introduce temperature fluctuations that could alter the solubility.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to accurately determine the solubility from the analytical signal.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. scribd.com [scribd.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. enamine.net [enamine.net]
molecular structure and conformational analysis of Methyl 5-chloro-1H-indazole-7-carboxylate
An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of Methyl 5-chloro-1H-indazole-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide presents a comprehensive, multi-technique workflow for the definitive elucidation of the molecular structure and conformational dynamics of this compound. The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are subjects of intense research in drug discovery for their wide-ranging biological activities, including anti-cancer and anti-inflammatory properties.[4][5] this compound (CAS: 1260851-42-0, Formula: C₉H₇ClN₂O₂) is a specific derivative with potential as a building block in pharmaceutical synthesis.[6][7] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines a self-validating system of experimental and computational protocols designed to provide an unambiguous structural and conformational profile of the title compound.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement provides a rigid scaffold with a unique vectoral display of hydrogen bond donors and acceptors, making it an ideal pharmacophore for interacting with biological targets like protein kinases.[8] The therapeutic potential of indazoles is underscored by their presence in numerous marketed drugs, including the anti-cancer agents Axitinib and Niraparib.[1][5]
The precise substitution pattern on the indazole ring system dictates its biological activity. Therefore, the unambiguous characterization of novel derivatives like this compound is a critical prerequisite for its application in drug development programs. This guide details the necessary steps for its synthesis, structural verification, and an in-depth analysis of its conformational landscape in both solid and solution states.
Part I: Synthesis and Unambiguous Structural Verification
A robust analytical workflow begins with a reliable synthetic protocol and definitive proof of structure, particularly concerning the regiochemistry of the indazole core.
Proposed Synthesis
While multiple routes to indazole derivatives exist, a plausible approach for the synthesis of 7-carboxyindazoles involves the cyclization of appropriately substituted hydrazines.[9][10] The synthesis of the title compound can be envisioned starting from a substituted anthranilic acid derivative, followed by diazotization and cyclization, and subsequent esterification. The primary challenge in indazole chemistry is often controlling the regioselectivity to yield the desired N1-H tautomer over the N2-H isomer.
Methodology 1: Definitive Spectroscopic Elucidation
Following synthesis and purification, a rigorous spectroscopic analysis is required to confirm the molecular identity and, crucially, the correct isomeric and tautomeric form.
Protocol:
-
Mass Spectrometry (MS): Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₉H₇ClN₂O₂) by comparing the experimental m/z value to the calculated exact mass.[11][12]
-
1D NMR Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Causality: These initial spectra will confirm the presence of all expected functional groups (methyl ester, aromatic protons, N-H proton) and provide a preliminary structural fingerprint. However, 1D NMR alone is often insufficient to definitively distinguish between the 1,7- and other possible isomers (e.g., 1,3- or 2,7-).[13][14]
-
-
2D NMR for Isomer Confirmation (HMBC):
-
Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Causality: The HMBC experiment is the cornerstone for unambiguous isomer assignment. It reveals long-range (2-3 bond) correlations between protons and carbons. For the target 1,7-disubstituted indazole, a key correlation should be observed between the N1-H proton and the C7a carbon of the indazole ring. The absence of a correlation from the N1-H proton to the C3 carbon would further support the proposed structure and rule out N-2 substitution.[15][16]
-
Data Presentation:
| Technique | Parameter | Expected Observation for this compound |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 211.0274; Found: Target value ± 5 ppm |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons, N-H proton (typically >10 ppm), Methyl singlet (~3.9 ppm) |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbon (~165 ppm), Aromatic carbons, Methyl carbon (~52 ppm) |
| ¹H-¹³C HMBC | Key Correlation | ³J correlation observed between the NH proton and the C 7a carbon atom |
Logical Diagram:
Caption: Workflow for Synthesis and Structural Verification.
Part II: Solid-State Conformational Analysis
Single-crystal X-ray diffraction provides the "gold standard" for determining the three-dimensional structure of a molecule in the solid state, offering precise geometric data that serves as a crucial reference for both solution-state and computational studies.[17][18]
Methodology 2: Single-Crystal X-ray Diffraction (SCXRD)
Protocol:
-
Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[19]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods to generate an initial electron density map. Refine the atomic positions, bond lengths, angles, and thermal parameters to achieve a final, high-resolution crystal structure.[20]
Expected Data Output:
The SCXRD analysis will yield definitive data on:
-
Molecular Connectivity: Absolute confirmation of the isomeric structure.
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion (dihedral) angles.
-
Conformation: The preferred orientation of the methyl carboxylate group relative to the indazole ring in the crystalline lattice.
-
Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that define the crystal packing.
Data Presentation:
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C7-C(carbonyl) | e.g., 1.49 |
| C(carbonyl)-O(ester) | e.g., 1.35 |
| Bond Angles (°) ** | |
| N1-C7a-C7 | e.g., 120.1 |
| C7a-C7-C(carbonyl) | e.g., 119.5 |
| Key Torsion Angle (°) ** | |
| C7a-C7-C(carbonyl)-O(ester) | e.g., 15.0 |
Logical Diagram:
Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.
Part III: Solution-Phase and Computational Conformational Analysis
While SCXRD reveals the static solid-state structure, the conformation in solution can be dynamic and more relevant to biological activity. The primary conformational flexibility in this compound is the rotation around the C7-C(carbonyl) single bond. A combined approach using solution NMR and computational chemistry provides a powerful tool to investigate these dynamics.
Methodology 3: 2D NOESY/ROESY Spectroscopy
Protocol:
-
Sample Preparation: Prepare a sufficiently concentrated sample (~5-10 mg) in a deuterated solvent.
-
Experiment Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) spectrum.
-
Causality: The NOE is a through-space interaction, and a NOESY experiment detects correlations between protons that are close in space (< 5 Å), irrespective of through-bond connectivity.[21] For a small molecule like this (MW 210.62), a standard NOESY experiment is appropriate.[22][23] A key NOE correlation between the methyl protons of the ester group (-OCH₃) and the H-6 proton on the benzene ring would indicate a preferred conformation where these groups are spatially proximate.
-
-
Data Analysis: Analyze the 2D spectrum for cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative or semi-quantitative conformational assessment.
Methodology 4: Computational Modeling (DFT)
Protocol:
-
Structure Preparation: Use the refined SCXRD structure as the starting geometry for the calculations.
-
Method Selection: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure.[24][25] Include a solvent model (e.g., PCM) to simulate solution-phase conditions.
-
Potential Energy Scan: Perform a relaxed potential energy surface (PES) scan.
-
Causality: This calculation systematically rotates the methyl carboxylate group around the C7-C(carbonyl) bond (by varying the C7a-C7-C=O torsion angle) while optimizing the rest of the molecular geometry at each step. This process maps the energy of the molecule as a function of that rotation.[26][27]
-
-
Data Analysis: Plot the relative energy versus the torsion angle. This plot will reveal the global energy minimum (the most stable conformer), any local minima, and the energy barriers to rotation between them.
Logical Diagram:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rigaku.com [rigaku.com]
- 18. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. excillum.com [excillum.com]
- 21. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 22. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. researchgate.net [researchgate.net]
- 25. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biomedres.us [biomedres.us]
- 27. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]
The Indazole Scaffold: A Technical Guide to the Discovery of Novel Derivatives for Drug Development
Section 1: The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
The indazole, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] While rarely found in nature, synthetic derivatives of this scaffold are at the core of numerous bioactive molecules and commercially successful drugs.[2][3] Its significance is underscored by its presence in several FDA-approved therapeutics, including the multi-kinase inhibitors Pazopanib and Axitinib, used in oncology, and the antiemetic Granisetron.[1][2][4]
The structural versatility of the indazole nucleus allows for extensive functionalization, enabling the precise tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of compounds with a vast range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7] This guide provides a technical overview of the contemporary discovery and development of novel indazole derivatives, detailing synthesis strategies, biological evaluation cascades, and lead optimization principles for researchers and drug development professionals.
Section 2: Constructing the Core: Synthesis and Functionalization Strategies
The synthesis of the indazole ring system is a cornerstone of developing novel derivatives. The choice of synthetic route is critical as it dictates the potential for substitution and influences the final yield and purity. Methodologies range from classical condensation reactions to modern metal-catalyzed cross-coupling strategies.[6]
A primary challenge and area of expertise in indazole synthesis is controlling the regioselectivity to produce the desired tautomer, typically the more thermodynamically stable 1H-indazole over the 2H-indazole.[6]
General Synthesis Workflow
The overall process from starting materials to a library of diversified indazole derivatives for screening can be visualized as a multi-stage workflow. This process is designed to efficiently generate structural diversity for subsequent biological evaluation.
Caption: General workflow for synthesis and diversification.
Protocol 1: Synthesis of N1-Substituted Indazole Derivatives
This protocol describes a common and reliable method for synthesizing N1-substituted indazoles, starting from readily available 2-fluorobenzonitriles. The choice of hydrazine hydrate for the cyclization step is based on its efficacy in forming the pyrazole ring, while the subsequent N-alkylation with a benzyl halide is a standard method for introducing diversity at the N1 position, which is often crucial for biological activity.[8]
Objective: To synthesize a 1-(3-cyanobenzyl)-4-methoxy-1H-indazol-3-amine derivative.
Materials:
-
2-fluoro-5-methoxybenzonitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
n-Butanol
-
3-cyanobenzyl chloride
-
Potassium hydroxide (KOH), powdered
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step-by-Step Methodology:
-
Cyclization to form the Indazole Core:
-
To a solution of 2-fluoro-5-methoxybenzonitrile (1.0 eq) in n-butanol (10 mL/g), add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular cyclization and tautomerization, forms the stable 1H-indazol-3-amine core.
-
Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting solid with water, filter, and dry to yield 4-methoxy-1H-indazol-3-amine. This intermediate is typically used without further purification.
-
-
N1-Alkylation:
-
In a round-bottom flask, dissolve the 4-methoxy-1H-indazol-3-amine (1.0 eq) in DMSO (15 mL/g).
-
Add powdered KOH (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Rationale: KOH is a strong base that deprotonates the N1 position of the indazole ring, forming a nucleophilic anion that is ready for alkylation. DMSO is an excellent polar aprotic solvent for this type of reaction.
-
Add 3-cyanobenzyl chloride (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding cold water. The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification and Confirmation:
-
Purify the crude product using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure 1-(3-cyanobenzyl)-4-methoxy-1H-indazol-3-amine.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Self-Validation: The distinct spectral data from NMR and the exact mass from HRMS serve as a validation system, confirming that the target molecule has been synthesized with the correct structure and high purity.
-
Section 3: Target Identification and Biological Screening Cascade
Once a library of novel indazole derivatives is synthesized, a systematic screening cascade is employed to identify compounds with promising biological activity. This process begins with high-throughput in vitro assays and progresses to more complex cellular and in vivo models for the most promising candidates.
3.1: In Vitro Screening: Anti-Cancer Activity
Indazole derivatives are well-known for their anti-cancer properties, often acting as inhibitors of protein kinases that are crucial for tumor growth and survival.[1][7]
Protocol 2: Anti-Proliferative MTT Assay
This is a foundational colorimetric assay to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel indazole derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized indazole derivatives, dissolved in DMSO to create 10 mM stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole compounds in a separate 96-well plate (e.g., from 100 µM to 0.01 µM).
-
Add 1 µL of the diluted compounds to the corresponding wells of the cell plate. Include "vehicle control" wells (DMSO only) and "no treatment" wells.
-
Rationale: A wide concentration range is necessary to accurately determine the dose-response curve and calculate the IC₅₀ value. The vehicle control ensures that the solvent (DMSO) does not have a significant effect on cell viability.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Self-Validation: The consistency of results across replicate wells and the characteristic sigmoidal curve are internal validators of the assay's performance. A positive control (e.g., a known cytotoxic drug like Doxorubicin) should be run in parallel to validate the assay's sensitivity.
-
Quantitative Anti-Cancer Data for Indazole Derivatives
The following table summarizes representative anti-proliferative data for novel indazole derivatives against various human cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 109 | H1975 (NSCLC) | EGFR T790M Kinase | 0.0053 | [6] |
| Compound 107 | L858R/T790M EGFR | EGFR Kinase (mutant) | 0.07 | [6] |
| Compound 2f | 4T1 (Breast) | Apoptosis Induction | 0.23 | [9] |
| Compound 2f | A549 (Lung) | Apoptosis Induction | 0.95 | [4][9] |
| Compound 2f | HepG2 (Liver) | Apoptosis Induction | 0.80 | [4] |
| Pazopanib | HGC-27 (Gastric) | VEGFR-2 Kinase | 0.030 | [6] |
| Entrectinib | ALK-positive cells | ALK Kinase | 0.012 | [6] |
This table is a compilation of data from multiple sources to illustrate the potency of indazole derivatives.
3.2: Mechanism of Action: Targeting Kinase Signaling
Many indazole-based anti-cancer drugs, such as Pazopanib and Axitinib, function by inhibiting protein kinases involved in angiogenesis and cell proliferation, particularly Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][6] Understanding the interaction with these pathways is crucial.
Caption: Inhibition of the VEGFR signaling pathway.
3.3: In Vivo Proof-of-Concept
Compounds that demonstrate high potency and a clear mechanism of action in vitro are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Model)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]
Objective: To assess the in vivo anti-inflammatory effect of an indazole derivative by measuring its ability to reduce edema in a rat model.
Materials:
-
Wistar male rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test indazole compound, formulated in a suitable vehicle (e.g., 0.5% Carboxymethyl Cellulose).
-
Positive control: Diclofenac (10 mg/kg).[10]
-
Plethysmograph or digital calipers.
-
Syringes and needles for administration.
Step-by-Step Methodology:
-
Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (Diclofenac), and Test Compound groups (e.g., 25, 50, 100 mg/kg).[11]
-
-
Baseline Measurement and Dosing:
-
Measure the initial volume/diameter of the right hind paw of each rat using a plethysmograph. This is the baseline (0 h) reading.
-
Administer the vehicle, Diclofenac, or test compound to the respective groups via intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation:
-
Thirty minutes after dosing, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw of each rat.[10]
-
Rationale: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.
-
-
Measurement of Paw Edema:
-
Measure the paw volume/diameter at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline reading.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Self-Validation: The vehicle control group should show a robust and time-dependent increase in paw edema. The positive control (Diclofenac) group must show a statistically significant reduction in edema, confirming the validity and sensitivity of the model.
-
Section 4: The Iterative Cycle of Lead Optimization
Discovery of a "hit" compound with initial activity is only the beginning. The subsequent phase, lead optimization, is an iterative cycle of chemical modification and biological testing aimed at transforming a promising hit into a clinical candidate.[12] The primary goals are to improve potency and selectivity, enhance pharmacokinetic properties (ADME), and reduce off-target toxicity.[13][14]
Structure-Activity Relationship (SAR) analysis is the intellectual engine of this process. It involves systematically modifying the lead compound's structure to understand which chemical groups are essential for its biological activity.[14] For example, SAR studies on indazole arylsulfonamides revealed that methoxy groups at the C4 position and small groups at the C6 position were preferred for potent CCR4 antagonism.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the process of lead optimization? [synapse.patsnap.com]
- 13. Lead optimization of 1,4-azaindoles as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Amide Coupling with Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indazole Carboxamides in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently encountered in contemporary drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically significant agents, including kinase inhibitors and anti-cancer therapeutics. The derivatization of the indazole core, particularly through the formation of amide bonds at various positions, allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the protocols for the amide coupling of Methyl 5-chloro-1H-indazole-7-carboxylate. As the starting material is a methyl ester, the initial and critical step is its hydrolysis to the corresponding carboxylic acid. Subsequently, we will detail robust and efficient methods for the coupling of this carboxylic acid with a variety of amines to generate the desired amide products. The protocols provided are designed to be both practical and informative, offering insights into the rationale behind the choice of reagents and reaction conditions.
Part 1: Hydrolysis of this compound
The first step in the synthesis of 5-chloro-1H-indazole-7-carboxamides from the corresponding methyl ester is the saponification of the ester to the free carboxylic acid. This is a crucial transformation that must be carried out efficiently to ensure a high overall yield of the final product.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes a standard and reliable method for the hydrolysis of methyl esters of heteroaromatic compounds.
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 to 1:1 mixture). The exact volume should be sufficient to fully dissolve the starting material (a concentration of 0.1-0.2 M is a good starting point).
-
Addition of Base: To the stirred solution, add an aqueous solution of LiOH or NaOH (1.5 to 3.0 eq). The base should be in excess to ensure complete hydrolysis.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 2-6 hours.
-
Work-up:
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The carboxylic acid product should precipitate out of the solution. If it does not, it may be necessary to extract the product.
-
-
Isolation:
-
If a precipitate forms, collect the solid by filtration, wash it with cold water, and dry it under vacuum.
-
If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-chloro-1H-indazole-7-carboxylic acid.
-
-
Purification (if necessary): The crude carboxylic acid is often pure enough for the subsequent coupling step. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
Part 2: Amide Coupling Protocols for 5-chloro-1H-indazole-7-carboxylic acid
The formation of the amide bond is a critical step that requires the activation of the carboxylic acid. The choice of coupling reagent is paramount and depends on factors such as the reactivity of the amine, the potential for side reactions, and the desired reaction conditions. We present two robust protocols using commonly employed and highly effective coupling reagents.
Protocol 2: High-Efficiency Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for coupling with less reactive or sterically hindered amines.[1][2]
Materials:
-
5-chloro-1H-indazole-7-carboxylic acid
-
Amine of choice
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-chloro-1H-indazole-7-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (a concentration of 0.1-0.2 M is recommended).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), followed by DIPEA (2.0-3.0 eq).
-
Activation and Coupling: Add HATU (1.1-1.2 eq) in one portion. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Mechanism of HATU-mediated Amide Coupling
The mechanism involves the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the amide bond.[1]
References
Application Notes & Protocols: Strategic Functionalization of the Methyl 5-chloro-1H-indazole-7-carboxylate Core
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, allows it to serve as a versatile template for designing molecules that interact with various biological targets. This has led to the development of numerous FDA-approved drugs for oncology, inflammation, and pain management.[3][4]
Methyl 5-chloro-1H-indazole-7-carboxylate is a highly valuable and strategically substituted intermediate. Its structure offers multiple, distinct reaction sites for diversification, making it an ideal starting point for the construction of compound libraries in drug discovery campaigns. The key functionalization handles include:
-
The N-H bond of the pyrazole ring: Susceptible to substitution, but presents a significant challenge in controlling regioselectivity between the N1 and N2 positions.
-
The C5-Chloro substituent: An excellent electrophilic site for transition metal-catalyzed cross-coupling reactions.
-
The C-H bonds on the aromatic ring: Potential sites for direct functionalization, representing a more modern and atom-economical approach.
-
The C7-Ester group: Can be hydrolyzed and used for amide bond formation or other modifications.
This document provides a detailed guide with validated protocols for the key synthetic transformations used to functionalize this indazole core, focusing on N-alkylation/arylation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.
Section 1: N-Functionalization of the Indazole Core
A primary challenge in indazole chemistry is the regioselective functionalization of the two nitrogen atoms. The 1H- and 2H-tautomers of indazole can interconvert, and direct alkylation or arylation often yields a mixture of N1 and N2 substituted products.[5] The thermodynamic stability generally favors the 1H-tautomer, but reaction kinetics can be manipulated to favor one isomer over the other.[1][3][6] The steric hindrance imposed by the C7-methyl carboxylate group on the target molecule significantly influences this regioselectivity, often favoring substitution at the more accessible N2 position.[7][8]
Diagram: N-Functionalization Pathways
The following diagram illustrates the primary decision-making workflow for achieving regioselective N-alkylation.
Caption: Workflow for regioselective N-alkylation of the indazole core.
Protocol 1: N2-Selective Alkylation (Favored for C7-Substituted Indazoles)
This protocol is optimized for producing the N2-alkylated product, which is often the major isomer for indazoles bearing a C7 substituent due to steric hindrance around the N1 position.[7][8] The use of cesium carbonate in a polar aprotic solvent like DMF is a common strategy.
-
Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Temperature-controlled heating mantle
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF (approx. 0.1 M concentration).
-
Add cesium carbonate to the solution and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and quench by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N2 and any minor N1 isomers.
-
-
Characterization Notes: The N1 and N2 isomers can be distinguished using 1D and 2D NMR techniques. An HMBC experiment showing a correlation between the N-alkyl CH₂ protons and the indazole C7a carbon typically confirms the N1 isomer, while a correlation to C3 confirms the N2 isomer.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] It allows for the direct arylation of the indazole nitrogen with a wide range of aryl halides.
-
Reagents:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
-
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and heating block
-
-
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add the this compound and the aryl halide.
-
Add anhydrous dioxane via syringe.
-
Seal the vessel, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
| N-Functionalization Reaction Conditions | Base | Solvent | Typical Temp. | Expected Major Isomer | Reference |
| Alkylation | NaH | THF | 0 °C to RT | N1 (less hindered indazoles) | [8][11] |
| Alkylation | Cs₂CO₃ | DMF / MeCN | RT to 60 °C | N2 (especially C7-substituted) | [7][12] |
| Arylation (Buchwald) | Cs₂CO₃ / K₃PO₄ | Dioxane / Toluene | 100-110 °C | Mixture, N1 often favored | [13] |
| Arylation (Ullmann) | K₂CO₃ | DMF / DMSO | 120-150 °C | Mixture, N1 often favored | [14][15] |
Section 2: C5-Position Functionalization via Cross-Coupling
The chlorine atom at the C5 position serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to scaffold diversification.
Protocol 3: C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[16][17] It involves the reaction of the C5-chloro group with an organoboron reagent, typically a boronic acid or ester.
-
Reagents:
-
N-protected Methyl 5-chloro-indazole-7-carboxylate (1.0 eq) (Note: N-protection is highly recommended to prevent side reactions)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
-
Equipment:
-
Round-bottom flask or microwave vial
-
Reflux condenser or microwave reactor
-
Inert atmosphere setup
-
-
Procedure:
-
To a flask, add the N-protected chloroindazole, arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 30 min) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: C5-Amination via Buchwald-Hartwig Amination
This reaction complements the Suzuki coupling by allowing for the formation of a C-N bond at the C5 position, introducing primary or secondary amines. The amination of aryl chlorides can be challenging and often requires specialized, bulky phosphine ligands.[18][19]
-
Reagents:
-
N-protected Methyl 5-chloro-indazole-7-carboxylate (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
A bulky phosphine ligand (e.g., RuPhos, SPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox, combine Pd(OAc)₂, the phosphine ligand, and NaOtBu in a Schlenk tube.
-
Add the N-protected chloroindazole, followed by the anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to 100 °C with stirring for 4-18 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify by column chromatography.
-
| C5 Cross-Coupling Reactions | Coupling Partner | Catalyst System (Example) | Base | Typical Yields |
| Suzuki-Miyaura | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | 60-95% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos | NaOtBu | 50-90% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 65-95% |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 50-80% |
Section 3: Emerging Strategies: C-H Functionalization
Direct C-H functionalization is a rapidly evolving field that offers an atom-economical alternative to traditional cross-coupling by avoiding pre-functionalized starting materials.[20][21] For the indazole core, transition-metal-catalyzed C-H activation can be directed to specific positions.[22][23] While a validated protocol for this compound is beyond the scope of this note, researchers should be aware of the potential for C3-functionalization, often achieved using rhodium or palladium catalysts with appropriate directing groups. This strategy represents the next frontier for elaborating the indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. jk-sci.com [jk-sci.com]
- 19. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 20. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole core is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Notably, the indazole structure is a key pharmacophore in a number of potent protein kinase inhibitors, such as pazopanib and axitinib, which are utilized in cancer therapy.[1] The versatility of the indazole ring, with its ability to act as a bioisostere for structures like indoles and phenols, allows it to form critical interactions within the ATP-binding pocket of kinases. Beyond kinases, indazole derivatives have shown activity against a range of other targets, including serotonin 5-HT3 receptors, highlighting their broad therapeutic potential.[1][4]
Methyl 5-chloro-1H-indazole-7-carboxylate is a novel small molecule built upon this promising scaffold. The inclusion of a methyl ester group may enhance cell permeability, potentially making it an effective prodrug that is hydrolyzed to its active carboxylic acid form within the cell.[5][6] These structural features suggest that this compound is a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of a variety of signaling pathways.
This document provides a comprehensive guide for developing and implementing HTS assays to investigate the biological activity of this compound. We present a tiered screening approach, beginning with broad biochemical assays to identify primary activity, followed by more complex cell-based assays to elucidate the compound's mechanism of action in a physiological context.
Proposed High-Throughput Screening (HTS) Workflow
A logical and efficient HTS workflow is crucial for the successful identification and validation of bioactive compounds.[7][8][9][10] We propose a multi-stage screening cascade for this compound, designed to maximize the discovery of specific biological activities while minimizing false positives.
Caption: Proposed HTS workflow for this compound.
Part 1: Primary Biochemical Screening - Kinase Activity Assays
Given the prevalence of the indazole scaffold in known kinase inhibitors, a primary screen against a panel of purified kinases is a logical starting point.[1] A fluorescence polarization (FP) assay is a robust, homogeneous, and cost-effective method for HTS of kinase activity.[11][12][13][14]
Principle of Fluorescence Polarization (FP) Kinase Assay
The FP assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] In the context of a kinase assay, a small fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it is then bound by a large, specific anti-phosphopeptide antibody. This binding event significantly slows the rotation of the fluorescent peptide, leading to an increase in fluorescence polarization. Inhibitors of the kinase will prevent phosphorylation of the peptide, thus no antibody binding will occur, and the fluorescence polarization will remain low.
Caption: Principle of the Fluorescence Polarization (FP) kinase assay.
Protocol: FP Kinase Assay
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to be tested to a 2X working concentration in kinase reaction buffer.
-
Dilute the fluorescently labeled peptide substrate and ATP to a 4X working concentration in kinase reaction buffer.
-
Prepare the anti-phosphopeptide antibody in FP stop buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% Triton X-100, 50 mM EDTA).
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM) and prepare serial dilutions.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the test compound (or DMSO for control wells) to the assay plate.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the FP stop buffer containing the anti-phosphopeptide antibody.
-
Incubate for 30 minutes at room temperature to allow for antibody-peptide binding.
-
Read the fluorescence polarization on a suitable plate reader.
-
| Parameter | Suggested Concentration |
| Final Kinase Concentration | Varies by kinase (empirically determined) |
| Final Substrate Concentration | Km for the specific kinase |
| Final ATP Concentration | Km for the specific kinase |
| Final Compound Concentration | 10 µM (for primary screen) |
| Final DMSO Concentration | < 1% |
Part 2: Secondary Cell-Based Screening
Compounds that show activity in the primary biochemical screen should be advanced to cell-based assays. These assays are critical for confirming on-target activity in a more physiologically relevant environment and for identifying potential off-target effects or cytotoxicity.[15][16][17][18]
A. Luciferase Reporter Assay for Pathway Analysis
Luciferase reporter assays are a powerful tool for monitoring the activity of specific signal transduction pathways.[19][20][21][22][23][24] If the primary screen identifies a kinase target, a reporter construct containing response elements for a downstream transcription factor can be used to confirm inhibition of the pathway in cells.
Principle of Luciferase Reporter Assay
Cells are engineered to express a luciferase gene under the control of a promoter containing specific response elements. When the signaling pathway of interest is activated, a transcription factor binds to these response elements and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the activity of the pathway. An inhibitor of an upstream kinase would prevent the activation of the transcription factor, leading to a decrease in the luminescent signal.[19][20][24]
Protocol: Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing the appropriate response elements (e.g., NF-κB, AP-1) and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Pathway Stimulation:
-
After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., TNFα for the NF-κB pathway).
-
Incubate for an additional 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
B. Cell Viability/Cytotoxicity Assay
It is essential to determine if the observed effects of a compound are due to specific pathway modulation or simply a result of cytotoxicity.[8] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS-compatible method for assessing cell viability.[25][26][27]
Principle of CellTiter-Glo® Assay
The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[25][26] The reagent contains a thermostable luciferase and its substrate, luciferin. Upon addition to cells, the reagent lyses the cells, releasing ATP, which then drives the luciferase reaction, producing a luminescent signal that is directly proportional to the number of viable cells.[26]
Protocol: CellTiter-Glo® Assay
-
Cell Plating:
-
Plate cells in a 384-well, opaque-walled plate at a desired density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a dose range of this compound.
-
Incubate for a period relevant to the primary assay (e.g., 24-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
| Assay | Endpoint Measured | Interpretation |
| Luciferase Reporter | Pathway-specific transcription | Decrease in signal suggests pathway inhibition. |
| CellTiter-Glo® | ATP levels (cell viability) | Decrease in signal indicates cytotoxicity. |
Data Analysis and Interpretation
For all HTS assays, robust data analysis is critical for hit identification.[28][29] The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
For primary screening, "hits" are typically identified as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative control (e.g., >3σ). Confirmed hits from secondary screens should be further characterized by determining their potency (IC50 or EC50) through dose-response studies.
Conclusion
This compound represents a promising starting point for drug discovery efforts due to its indazole core. The tiered HTS approach outlined in this application note, combining robust biochemical and cell-based assays, provides a comprehensive framework for elucidating its biological activity and mechanism of action. By leveraging established HTS technologies such as fluorescence polarization and luciferase reporter assays, researchers can efficiently screen this novel compound and identify its potential as a modulator of key cellular pathways, paving the way for the development of new therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. labcluster.com [labcluster.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. researchgate.net [researchgate.net]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 24. goldbio.com [goldbio.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 26. promega.com [promega.com]
- 27. fishersci.com [fishersci.com]
- 28. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
experimental protocol for N-alkylation of Methyl 5-chloro-1H-indazole-7-carboxylate
Application Notes and Protocols
Topic: Experimental Protocol for N-Alkylation of Methyl 5-chloro-1H-indazole-7-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Strategic N-Alkylation of this compound: A Guide to Navigating Regioselectivity
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents.[1][2][3][4] N-alkylation of the indazole core is a fundamental strategy in drug discovery to modulate physiochemical properties, metabolic stability, and target engagement. However, the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two distinct regioisomers upon alkylation.[5][6] This inherent ambiguity presents a significant synthetic challenge, often resulting in product mixtures that necessitate difficult and costly separations.[7]
This guide provides a detailed examination of the N-alkylation of a specific, highly functionalized substrate: this compound. We will delve into the critical factors that govern regioselectivity and provide a robust, field-proven protocol for the predictable synthesis of the desired N2-alkylated product, which is the sterically and electronically favored isomer for this substrate.
The Central Challenge: Understanding N1 vs. N2 Regioselectivity
The outcome of an indazole alkylation is not arbitrary; it is a finely balanced interplay of thermodynamic, steric, and electronic factors. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][7] This principle can be leveraged to favor N1-alkylation under conditions that permit thermodynamic equilibration.[3][6]
However, for this compound, the substituent pattern dramatically overrides this general preference. The presence of the methyl carboxylate group at the C7 position, directly adjacent to the N1 nitrogen, introduces significant steric hindrance. This bulkiness effectively shields the N1 position, making a nucleophilic attack by the alkylating agent at this site highly unfavorable. Consequently, the electrophile is preferentially directed to the more accessible N2 position.[5][8][9] Research has consistently shown that electron-withdrawing groups, such as nitro (NO₂) or methyl carboxylate (CO₂Me), at the C7 position confer excellent N2 regioselectivity, often achieving ratios of ≥96%.[1][2][3][4][10]
Experimental Protocol: Selective N2-Alkylation
This protocol is optimized for the selective N2-alkylation of this compound using standard laboratory reagents. The choice of potassium carbonate as the base and DMF as the solvent provides a reliable system that, combined with the substrate's inherent directing effects, ensures high selectivity for the N2 isomer.
Materials and Equipment
-
Substrate: this compound
-
Alkylating Agent: Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 equiv.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Glassware: Flame-dried round-bottom flask with a magnetic stir bar, condenser, septum, and nitrogen/argon inlet.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Work-up Reagents: Ethyl acetate (EtOAc), Deionized water, Brine (saturated aq. NaCl)
-
Purification: Silica gel for flash column chromatography, appropriate solvent system (e.g., Hexanes/EtOAc gradient).
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkylating agent (1.1 equiv.) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is 4-16 hours, depending on the reactivity of the alkylating agent.
-
Reaction Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N2-alkylated product.
-
Characterization: Confirm the structure and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and particularly HMBC to distinguish isomers) and mass spectrometry. For N2-isomers, a key correlation in the HMBC spectrum is typically observed between the N-alkyl CH₂ protons and the C3 carbon of the indazole ring.[4]
Controlling Reaction Parameters
The success of this protocol hinges on careful control of key variables. The following table summarizes their roles and provides guidance for optimization.
| Parameter | Recommended | Rationale & Causality |
| Base | Anhydrous K₂CO₃ (2-3 equiv.) | A moderately strong base sufficient for deprotonation. Using a large excess ensures the reaction goes to completion. Cesium carbonate (Cs₂CO₃) can also be used and is sometimes more effective due to higher solubility.[11] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the indazolide anion and promotes the Sₙ2 reaction. Must be anhydrous to prevent quenching of the base and anion. |
| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions or decomposition. Room temperature may be sufficient for highly reactive electrophiles like iodomethane or benzyl bromide. |
| Alkylating Agent | Alkyl Halide (1.1-1.2 equiv.) | A slight excess ensures complete consumption of the limiting indazole substrate. Tosylates can also be used as effective electrophiles.[1][12] |
Mechanistic Considerations and Alternative Approaches
The described protocol favors the N2 product due to the powerful directing effect of the C7-substituent. While methods exist to favor N1-alkylation on unsubstituted or C3-substituted indazoles, such as using sodium hydride (NaH) in tetrahydrofuran (THF), they are unlikely to overcome the strong steric and electronic bias of the C7-CO₂Me group in this specific substrate.[1][3][8] Attempting such conditions would likely still result in a majority of the N2 product or a difficult-to-separate mixture.
For cases where N2-selectivity is paramount, alternative methods can be considered. Acid-promoted alkylation using alkyl 2,2,2-trichloroacetimidates has been shown to be highly selective for the N2 position on a variety of indazole scaffolds.[13] This method proceeds through a different mechanism involving protonation and nucleophilic displacement, offering an orthogonal approach if standard Sₙ2 conditions prove suboptimal.[13]
By understanding the underlying principles of regioselectivity and employing the robust protocol detailed herein, researchers can confidently and efficiently synthesize the N2-alkylated derivatives of this compound, paving the way for further exploration in drug discovery and development programs.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
Application Notes & Protocols: The Strategic Use of Methyl 5-chloro-1H-indazole-7-carboxylate in Fragment-Based Lead Discovery
Introduction: The Power of the Indazole Scaffold in Modern Drug Discovery
Fragment-Based Lead Discovery (FBLD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBLD is to screen low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind with low affinity to a biological target.[4][5] These initial, weak interactions provide high-quality starting points that can be efficiently optimized into potent, drug-like molecules. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent "privileged scaffold" in this domain.[6][7][8] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions make it a frequent constituent of approved drugs, particularly protein kinase inhibitors like Axitinib and Pazopanib.[6]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 5-chloro-1H-indazole-7-carboxylate , a strategically functionalized fragment, in an FBLD campaign. We will explore its inherent advantages and provide detailed protocols for its screening and validation against a representative protein target.
Fragment Profile: this compound
The selection of fragments is a critical first step in any FBLD program. This compound is an exemplary fragment due to a combination of its core scaffold and specific substitutions, which provide both a solid anchoring point and vectors for future chemical elaboration.
Rationale for Use:
-
Privileged Core: The 1H-indazole core is a well-established bioisostere of indole and is known to interact with the hinge region of many kinases, forming crucial hydrogen bonds that anchor the molecule in the ATP-binding pocket.[6]
-
Strategic Functionalization:
-
The 5-chloro group occupies a position often used to probe deeper into hydrophobic pockets within a target's binding site, potentially enhancing binding affinity and modulating selectivity.
-
The 7-carboxylate group, specifically the methyl ester, provides a key vector for synthetic elaboration. This position allows for "fragment growing" by extending the molecule towards solvent-exposed regions or other nearby pockets, a common strategy to increase potency.[3]
-
-
"Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a guideline for desirable fragment properties (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3), making it an ideal starting point.[5]
Physicochemical Properties Summary:
| Property | Value | Source/Note |
| CAS Number | 1260851-42-0 | [9] |
| Molecular Formula | C₉H₇ClN₂O₂ | [9] |
| Molecular Weight | 210.62 g/mol | [9] |
| Hydrogen Bond Donors | 1 (indazole N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (indazole N, carbonyl O, ester O) | Calculated |
| Predicted cLogP | ~2.4 | Calculated |
| Solubility | High aqueous solubility required for screening | Must be experimentally verified |
Experimental Workflow: A Guided FBLD Campaign
The following sections outline a comprehensive, field-proven workflow for identifying and validating the binding of this compound to a target protein, such as a protein kinase.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is an ideal primary screening technique due to its sensitivity, high throughput, and low protein consumption.[10][11] It allows for the direct detection of binding events in real-time without the need for labels.
Objective: To identify if this compound binds to the target protein and to estimate its dissociation constant (K D).
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein (e.g., a kinase) onto a sensor chip (e.g., CM5 chip) via amine coupling. The goal is to achieve a surface density that yields a robust signal without causing mass transport limitations.
-
Scientist's Note: A control flow cell should be prepared by activating and deactivating the surface without protein immobilization. This is crucial for reference subtraction to correct for bulk refractive index changes and non-specific binding.[11]
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series (e.g., 1 µM to 200 µM) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The final DMSO concentration must be identical across all samples and the running buffer to minimize solvent mismatch artifacts.[11]
-
-
SPR Analysis:
-
Inject the fragment dilutions over the protein and control flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time. A binding event is indicated by an increase in RU during association and a decrease during dissociation.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a low pH glycine buffer or a high salt concentration) to ensure the surface is ready for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (K D).
-
Scientist's Note: For fragments, K D values are often in the high micromolar to low millimolar range.[1] A confirmed hit typically has a K D < 1 mM. Also, calculate the Ligand Efficiency (LE) to prioritize hits. LE normalizes binding affinity for the size of the molecule and is a key metric in FBLD.[12]
-
Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method to confirm hits from primary screens.[10][13] It is a solution-based technique that can detect weak binding and provide information about the binding site. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBLD.
Objective: To confirm the binding of this compound to the target protein in solution.
Methodology:
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Sample A (STD): Target protein (10-50 µM) + this compound (100-500 µM).
-
Sample B (Reference): this compound (100-500 µM) only.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum for the reference sample (Sample B) to identify the proton signals of the fragment.
-
For Sample A, acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound fragment.
-
Scientist's Note: The success of an STD experiment relies on the transfer of saturation from the protein to the ligand upon dissociation. This requires the ligand's off-rate (k off) to be fast enough, which is typical for weakly binding fragments.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
If the fragment binds, its proton signals will appear in the STD spectrum. The absence of signals indicates no binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering initial clues about the binding mode.
-
Structural Elucidation and Hit-to-Lead Evolution
Following validation, the next crucial step is to obtain high-resolution structural information, typically via X-ray crystallography.[13][14] Soaking the fragment into pre-formed crystals of the target protein can reveal the precise binding mode and interactions.
This structural information is the blueprint for the hit-to-lead phase.[15] Medicinal chemists can then use structure-guided design to:
-
Grow the Fragment: Synthesize analogs by extending the molecule from the 7-carboxylate position to form new, favorable interactions with the protein, thereby increasing potency.[16]
-
Optimize Interactions: Modify the indazole core or the 5-chloro position to improve binding affinity, selectivity, and physicochemical properties.
-
Link Fragments: If another fragment is found to bind in a proximal pocket, the two can be chemically linked to create a much more potent lead compound.
Conclusion
This compound represents a high-quality, synthetically tractable fragment for use in FBLD campaigns, particularly against target classes like protein kinases. Its privileged indazole core provides a reliable anchor, while its chloro and carboxylate functionalities offer clear and logical avenues for optimization. By employing a robust screening cascade involving sensitive biophysical techniques like SPR and NMR, and by leveraging structural biology, researchers can effectively use this fragment as a starting point to discover novel and potent lead compounds. This systematic approach, grounded in the principles of FBLD, maximizes the efficiency of the drug discovery process.[3]
References
- 1. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, improve your yields, and ensure the highest purity of your final product. As Senior Application Scientists, we understand that synthesizing substituted indazoles can be nuanced. This resource addresses specific issues in a direct question-and-answer format, explaining the causality behind each experimental choice.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is most practically approached as a two-stage process. The first stage involves the formation of the indazole core to create the carboxylic acid precursor, followed by a standard esterification.
-
Stage 1: Indazole Ring Formation. Synthesis of the key intermediate, 5-chloro-1H-indazole-7-carboxylic acid . A common and effective route is the Jacobson indazole synthesis or a related diazotization and cyclization of a substituted o-toluidine derivative.[1][2] This step is the most critical for determining the overall yield.
-
Stage 2: Fischer-Speier Esterification. Conversion of the carboxylic acid to the corresponding methyl ester using methanol in the presence of an acid catalyst.[3][4] This is typically a high-yielding and reliable reaction.
Caption: High-level two-stage synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low overall yields in this synthesis?
A1: The primary bottleneck for yield is typically the indazole ring formation (Stage 1). This reaction is sensitive to conditions and can be plagued by side reactions, incomplete conversion, and the formation of regioisomers.[5] Issues such as poor quality of the diazotizing agent (e.g., sodium nitrite), improper temperature control, and suboptimal acid catalysis are frequent culprits.[1]
Q2: I see multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
A2: Besides unreacted starting material, the most common side products in indazole synthesis are the undesired 2H-indazole isomer, hydrazones, and dimeric impurities.[1] The ratio of 1H to 2H isomers is highly dependent on reaction conditions.[6][7] Overly harsh conditions (e.g., excessive heat) can also lead to decomposition and the formation of tarry byproducts.
Q3: How can I definitively distinguish between the desired 1H-indazole product and the 2H-indazole side product?
A3: Spectroscopic methods are essential. In ¹H NMR, the chemical shift of the proton at the 3-position is a key differentiator; it is generally shifted further downfield in 2H-indazoles compared to the 1H-isomer.[7] Furthermore, ¹³C NMR can be diagnostic, as the chemical shifts for C7 and C7a are typically more deshielded in the N-2 isomer.[7] For purification and analysis, HPLC can often separate the two isomers, which may also have distinct UV-Vis spectra.
Q4: How should I purify my final product, this compound?
A4: The final product is typically a solid that can be purified by either column chromatography or recrystallization. For column chromatography on silica gel, a gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity is effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also yield highly pure material, provided the impurities have different solubility profiles.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Synthesis of 5-chloro-1H-indazole-7-carboxylic acid (Cyclization)
Problem 1: Low or no conversion of the o-toluidine starting material.
-
Potential Cause: Ineffective diazotization or cyclization. The formation of the diazonium salt is a critical step and is highly sensitive to temperature and acid concentration.
-
Expert Recommendation:
-
Temperature Control (Causality): Diazotization must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8] Allowing the temperature to rise is a common cause of failure.
-
Reagent Quality: Use high-purity, finely ground sodium nitrite. Old or clumped sodium nitrite will react inefficiently.
-
Acid Catalyst: The choice and concentration of acid are crucial. While hydrochloric acid is common for diazotization, the subsequent cyclization may benefit from a stronger acid catalyst like polyphosphoric acid (PPA) or sulfuric acid to drive the reaction to completion.[4] A screening of acid catalysts may be necessary.
-
Problem 2: The reaction mixture becomes dark and tarry, leading to a low isolated yield.
-
Potential Cause: Decomposition of the N-nitroso intermediate or the indazole product at elevated temperatures.
-
Expert Recommendation:
-
Strict Temperature Adherence (Causality): The decomposition of the N-nitroso intermediate, which leads to the indazole, is an exothermic process.[2] It is critical to warm the reaction mixture slowly and maintain the recommended temperature (e.g., 40-45 °C) using a large water bath to dissipate heat effectively.[2] Overheating will cause significant byproduct formation and reduce yield.
-
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to avoid prolonged heating, which can degrade the product.
-
Stage 2: Fischer-Speier Esterification
Problem 3: Incomplete conversion of the carboxylic acid to the methyl ester.
-
Potential Cause: The Fischer esterification is an equilibrium-driven reaction.[9] The presence of water or an insufficient amount of alcohol or acid catalyst will prevent the reaction from reaching completion.
-
Expert Recommendation:
-
Drive the Equilibrium (Causality): Use a large excess of anhydrous methanol to act as both the solvent and a reagent, pushing the equilibrium toward the product side.[3]
-
Catalyst Amount: Use a catalytic but sufficient amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. Typically, 5-10 mol% is adequate.
-
Water Removal: Ensure all glassware is dry and use anhydrous methanol. While not always necessary for simple esters, for difficult esterifications, techniques like using a Dean-Stark apparatus to remove the water byproduct can be employed.[4]
-
Reaction Time: Reflux the reaction mixture for a sufficient duration (typically 3-10 hours), monitoring by TLC until the carboxylic acid starting material is no longer visible.[3][10]
-
Problem 4: The product appears oily or difficult to crystallize after workup.
-
Potential Cause: Presence of residual starting material, solvent, or other impurities.
-
Expert Recommendation:
-
Effective Workup: After cooling, pour the reaction mixture into a large volume of ice water. The ester product should precipitate as a solid.[10] If it oils out, try scratching the inside of the flask or adding a seed crystal.
-
Thorough Washing: Wash the filtered solid thoroughly with water to remove any residual acid and methanol, followed by a wash with a non-polar solvent like cold hexanes to remove organic impurities.
-
Purification: If the product remains impure, column chromatography is the most reliable method for obtaining a pure, crystalline solid.
-
Caption: Troubleshooting flowchart for the critical cyclization step.
Section 4: Key Experimental Protocols
These are generalized protocols and should be adapted based on the specific starting material and laboratory safety procedures.
Protocol 1: Synthesis of 5-chloro-1H-indazole-7-carboxylic acid (Adapted from Jacobson Method)
-
Acetylation: Acetylate the appropriate 2-amino-6-methyl-3-chlorobenzoic acid derivative with acetic anhydride.
-
Nitrosation: Dissolve the acetylated starting material (1 eq.) in a mixture of acetic acid and acetic anhydride at low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (approx. 3 eq.) in water, ensuring the temperature is strictly maintained between 0-5 °C throughout the addition.[2]
-
Cyclization: After the addition is complete, allow the mixture to stand in the cold for 1-2 hours. Then, carefully and slowly warm the reaction mixture in a water bath to 40-45 °C. Maintain this temperature for several hours until gas evolution ceases and TLC indicates the reaction is complete.[2]
-
Workup & Hydrolysis: Cool the reaction mixture and pour it onto ice. Extract the nitroso intermediate with a suitable solvent (e.g., benzene or toluene). The cyclization to the indazole often occurs during this heating step. The resulting indazole derivative is then hydrolyzed under standard basic or acidic conditions to yield the carboxylic acid.
-
Purification: The crude 5-chloro-1H-indazole-7-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: this compound (Fischer Esterification)
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-1H-indazole-7-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq.) dropwise to the stirred suspension.
-
Reflux: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction's progress by TLC (e.g., in 30% ethyl acetate/hexanes) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (approx. 10x the volume of methanol used).
-
Isolation: The product will precipitate as a solid. Stir the slurry for 15-30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, then wash with a small amount of cold hexanes.
-
Drying: Dry the product under vacuum to obtain the final this compound. A yield of >75% can be expected for this step.[10]
Section 5: Data Summary Table
The following table summarizes key parameters that can be optimized for the critical indazole formation step.
| Parameter | Recommended Condition | Rationale & Causality | Potential Issues |
| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the highly reactive diazonium salt intermediate. | Higher temps lead to N₂ loss and side reactions, drastically reducing yield. |
| Cyclization Temp. | 40–45 °C | Provides enough energy for cyclization without causing thermal degradation of the product. The reaction can be exothermic. | Overheating leads to tar formation and decomposition.[2] |
| Acid Catalyst | Acetic Acid / H₂SO₄ / PPA | Protonates intermediates, facilitating the necessary electronic rearrangements for ring closure. | Incorrect acid strength can stall the reaction or promote side reactions. |
| Solvent | Acetic Acid / Benzene | Acetic acid can act as both solvent and catalyst. Benzene is used for extracting the N-nitroso intermediate. | Solvent must be compatible with the strong acid conditions and reaction temperature. |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 5-chloro-1H-indazole-7-carboxylate
Welcome to the technical support guide for the purification of Methyl 5-chloro-1H-indazole-7-carboxylate (CAS No. 1260851-42-0). This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this critical building block with high purity. Indazole derivatives are foundational scaffolds in modern drug discovery, and their purity is paramount for reliable downstream applications.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most probable impurities I might encounter in my crude product?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on the structure, the most common impurities include:
-
Regioisomers: The formation of isomeric indazoles is a frequent challenge in their synthesis.[3] Depending on the precursors, you may find isomeric carboxylates (e.g., Methyl 5-chloro-1H-indazole-3-carboxylate) or products of substitution at the N1 versus N2 position of the indazole ring. These isomers often have very similar polarities, making them difficult to separate.
-
Hydrolyzed Product: The methyl ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 5-chloro-1H-indazole-7-carboxylic acid. This risk is heightened during aqueous workups or prolonged heating in protic solvents like methanol or ethanol.[4]
-
Unreacted Starting Materials: Residual precursors from the synthesis are a common source of contamination.
-
Side-Reaction Byproducts: Depending on the reaction conditions, various byproducts from undesired chemical transformations can also be present.
Q2: What are the primary laboratory methods for purifying this compound?
A2: The two most effective and widely applicable methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is the most versatile method for separating a wide range of impurities. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
-
Recrystallization: This technique is ideal for removing smaller amounts of impurities from a solid sample. It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. It can be a highly efficient and scalable method for achieving high purity.[5]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 or Phenyl-Hexyl column) can effectively separate the target compound from most impurities and provide a purity value as a percentage of the total peak area.[6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is crucial for confirming the chemical structure of the desired product. It can also detect and help identify organic impurities, particularly structural isomers, which may have distinct proton signals.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound (210.62 g/mol ), verifying its identity.[7]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor reaction progress and to quickly assess the complexity of the crude mixture. It is also invaluable for developing an effective solvent system for column chromatography.[8]
Q4: My ester seems to be hydrolyzing during purification. How can I prevent this?
A4: Ester hydrolysis is a common issue that can be mitigated by carefully controlling experimental conditions:
-
Maintain Neutral pH: During aqueous workups, ensure the pH is kept as close to neutral as possible. Avoid strong acids or bases.
-
Use Anhydrous Solvents: When possible, use dry solvents, especially for chromatography, to minimize the presence of water.
-
Limit Exposure to Protic Solvents: While alcohols may be necessary for some purification steps, minimize the time the compound spends in these solvents, particularly at elevated temperatures.
-
Moderate Temperatures: Avoid excessive or prolonged heating during recrystallization or solvent evaporation to reduce the rate of hydrolysis. Electron-withdrawing groups on the indazole ring can sometimes increase the sensitivity of adducts to hydrolysis.[9]
Section 2: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful purification technique if the right conditions are identified. This section provides a logical workflow and troubleshooting for common issues.
Caption: Decision workflow for developing a recrystallization protocol.
Problem 1: The compound "oils out" instead of crystallizing.
-
Causality: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point or when the solubility of the compound in the solvent is too high even at low temperatures.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely, then add slightly more solvent before attempting to cool again.
-
Lower the Initial Temperature: Use a larger volume of a lower-boiling point solvent so that the dissolution temperature is below the compound's melting point.
-
Change Solvent System: Switch to a solvent in which the compound is less soluble. Using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide finer control over solubility.
-
Problem 2: The product crystallizes, but purity does not improve significantly.
-
Causality: This is likely due to co-crystallization, where an impurity has a very similar solubility profile and crystal lattice compatibility to the desired product. This is common with regioisomers.
-
Solutions:
-
Change the Solvent: A different solvent may alter the relative solubilities of the product and impurity, preventing co-crystallization. Patent literature demonstrates that using mixed solvent systems, such as acetone/water or acetonitrile/water, can be highly effective for separating indazole isomers.[3]
-
Perform a Charcoal Treatment: If the impurity is colored, adding activated charcoal to the hot solution can adsorb it before filtration and cooling.
-
Pre-Purify with Chromatography: Use flash chromatography to remove the problematic impurity first, then perform a final polishing recrystallization.
-
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethyl Acetate | 77.1 | 4.4 | Good starting point for moderately polar compounds. |
| Ethanol | 78.4 | 4.3 | High solubility when hot, but may retain impurities. |
| Methanol | 64.7 | 5.1 | Similar to ethanol; risk of ester hydrolysis on prolonged heating. |
| Acetonitrile | 81.6 | 5.8 | Can be effective, especially in a mixed system with water.[3] |
| Toluene | 110.6 | 2.4 | Good for less polar compounds; use with care. |
| Heptane/Ethyl Acetate | Variable | Variable | A two-solvent system allows for fine-tuning of polarity. |
Section 3: Troubleshooting Guide: Purification by Column Chromatography
Column chromatography is often the most reliable method for separating complex mixtures.
Caption: Standard workflow for purification by flash column chromatography.
Problem 1: Poor separation between the product and a close-running impurity.
-
Causality: The chosen eluent system is not providing sufficient selectivity between the two compounds. They have very similar polarities and affinities for the stationary phase.
-
Solutions:
-
Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For example, begin with 10% ethyl acetate in heptane and slowly increase to 40%. This sharpens bands and can improve the resolution of closely eluting compounds.
-
Change the Solvent System: The interactions between solutes, solvent, and silica are complex. Switching to a different solvent system with similar polarity but different chemical properties can dramatically alter selectivity. For example, if you are using ethyl acetate/heptane, try a system of dichloromethane/methanol.
-
Try a Different Stationary Phase: If silica gel fails, consider a different stationary phase. A Phenyl-Hexyl phase can provide alternative selectivity for aromatic compounds like indazoles due to π-π interactions.[10]
-
Problem 2: The compound is streaking or "tailing" on the column.
-
Causality: Tailing is often caused by the compound being too polar for the eluent, overloading the column, or interacting too strongly with acidic sites on the silica gel. The N-H group on the indazole ring can be acidic and may interact strongly with silica.
-
Solutions:
-
Increase Eluent Polarity: A slight, gradual increase in the polarity of the mobile phase can improve band shape.
-
Add a Modifier: Adding a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can neutralize active sites on the silica and improve peak shape. For the slightly acidic indazole N-H, a trace of acetic acid may help.
-
Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule is 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
Table 2: Suggested Starting Eluent Systems for TLC/Column Chromatography
| Eluent System | Polarity | Typical Ratio (v/v) | Notes |
| Heptane / Ethyl Acetate | Low to Medium | 90:10 to 50:50 | Excellent general-purpose system for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 90:10 | A more polar system, effective if the compound does not move in Heptane/EtOAc. |
| Toluene / Acetone | Low to Medium | 95:5 to 70:30 | Offers different selectivity due to the aromatic nature of toluene. |
Section 4: Key Experimental Protocols
Protocol 4.1: Purity Assessment by Analytical HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks.
Protocol 4.2: General Method for Recrystallization Solvent Screening
-
Place approximately 20-30 mg of crude material into a small test tube.
-
Add the chosen solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the tube with a glass rod.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, leading to the formation of a large quantity of crystals upon cooling.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. jchr.org [jchr.org]
- 6. halocolumns.com [halocolumns.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: Methyl 5-chloro-1H-indazole-7-carboxylate Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate. By addressing common experimental challenges in a direct question-and-answer format, this document serves as a troubleshooting resource to help identify and mitigate the formation of critical byproducts, ensuring the integrity and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows two major, closely-eluting spots on TLC/peaks in HPLC. What is the most likely impurity?
A1: The most probable impurity is the isomeric Methyl 5-chloro-2H-indazole-7-carboxylate . The indazole core possesses two nitrogen atoms (N-1 and N-2) that can participate in ring formation or subsequent reactions. While the 1H-tautomer is generally the more thermodynamically stable form, the formation of the 2H-isomer is a common side reaction in many indazole syntheses.[1][2]
Causality: The regioselectivity of the cyclization reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. The presence of an electron-withdrawing group, such as the methyl carboxylate at the C-7 position, significantly influences the electron density at the N-1 and N-2 positions.[1][3] This can lower the energy barrier for the formation of the 2H-indazole isomer, leading to a mixture of products. While this effect is most pronounced during N-alkylation reactions, where it strongly directs incoming groups to the N-2 position, it also plays a role in the initial ring-forming cyclization.[1][3][4]
Troubleshooting & Identification:
-
Spectroscopic Analysis: The most definitive method to distinguish between the 1H and 2H isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
¹H-NMR: The chemical shift of the proton at the C-3 position is a key indicator. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.
-
¹³C-NMR: The chemical shifts of the carbon atoms within the pyrazole ring (C-3, C-7a) differ significantly between the two isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is invaluable. For an N-alkylated indazole, a correlation between the N-alkyl CH₂ protons and the C-3 carbon confirms an N-2 isomer. For the unsubstituted ring, analyzing correlations from the remaining ring protons can help elucidate the structure.[1]
-
-
Chromatography: Developing a robust HPLC method is crucial for separating the two isomers. Due to their similar polarities, this may require experimentation with different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.
Q2: My reaction yield is low, and I've isolated a significant amount of my starting material, 2-amino-3-methyl-5-chlorobenzoic acid. What went wrong?
A2: This issue points directly to an incomplete or failed diazotization reaction . The synthesis of the indazole ring from an ortho-amino-substituted benzoic acid typically proceeds through the formation of a diazonium salt intermediate, which then undergoes intramolecular cyclization.[5]
Causality: Diazotization is the reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl).[6] This reaction is notoriously temperature-sensitive.
-
Temperature Control: The reaction must be kept cold (typically 0-5 °C). If the temperature rises, the highly unstable diazonium salt can decompose back to the starting amine or react via other pathways before it has a chance to cyclize, leading to nitrogen gas evolution and a complex mixture of byproducts.[7]
-
Acid Concentration: Insufficient acid can lead to incomplete formation of the active nitrosating agent (nitrosonium ion, NO⁺) and side reactions, such as the formation of N-nitroso compounds.[7][8]
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution is critical to maintain the low temperature and prevent localized concentration spikes that can lead to side reactions.
Troubleshooting & Optimization:
-
Ensure your reaction vessel is submerged in a well-maintained ice/salt bath to keep the internal temperature below 5 °C.
-
Use a sufficient excess of a strong mineral acid.
-
Add the aqueous sodium nitrite solution dropwise with vigorous stirring.
-
Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess), but avoid a large excess which can lead to other side reactions.
Q3: Besides the N-2 isomer, what other common process-related byproducts should I be looking for?
A3: Several other byproducts can arise from the starting materials or side reactions during the synthesis and workup.
-
5-chloro-1H-indazole-7-carboxylic acid: This is the product of ester hydrolysis . It can form if the reaction workup or purification steps involve prolonged exposure to aqueous acidic or basic conditions. Its presence is often indicated by a baseline spot on TLC that streaks and a different retention time in HPLC. It can be easily identified by LC-MS, where its molecular weight will be 14 units less than the desired product (196.58 g/mol vs. 210.61 g/mol ).
-
Unreacted Methyl 2-amino-3-methyl-5-chlorobenzoate: If the starting carboxylic acid is esterified before the diazotization and cyclization, this intermediate may carry through if the cyclization is incomplete.
-
Dimer Byproducts: Under certain conditions, particularly if the reaction is not sufficiently dilute or if temperature control is poor, the diazonium intermediate can couple with another molecule of the starting amine or the product to form azo-coupled dimers.[9] These will appear as higher molecular weight species in a mass spectrum.
-
Decarboxylation Product (5-chloro-1H-indazole): While more common for indazoles with a C-3 carboxylic acid, harsh thermal conditions can potentially lead to the loss of the C-7 carboxylate group.[10] This would result in a byproduct with a significantly lower molecular weight (152.58 g/mol ).
Data Presentation: Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Cause | Primary Identification Method |
| Desired Product | C₉H₇ClN₂O₂ | 210.62 | - | NMR, HPLC, MS |
| Methyl 5-chloro-2H-indazole-7-carboxylate | C₉H₇ClN₂O₂ | 210.62 | Isomeric Cyclization | NMR (¹H, ¹³C, HMBC) |
| 2-Amino-3-methyl-5-chlorobenzoic acid | C₈H₈ClNO₂ | 185.61 | Incomplete Diazotization | HPLC, LC-MS |
| 5-chloro-1H-indazole-7-carboxylic acid | C₈H₅ClN₂O₂ | 196.58 | Ester Hydrolysis | LC-MS, HPLC |
| 5-chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Decarboxylation | GC-MS, LC-MS |
| Azo-Coupled Dimers | Variable | > 370 | Poor Reaction Control | LC-MS |
Visualization of Synthetic Pathways & Troubleshooting
The following diagrams illustrate the primary reaction pathway and a logical workflow for troubleshooting unexpected impurities.
Caption: Reaction scheme for this compound synthesis and byproduct formation.
Caption: Troubleshooting workflow for identifying unknown impurities via analytical methods.
Experimental Protocols
Protocol 1: General HPLC-MS Method for Purity Assessment
This protocol provides a starting point for the analysis of reaction mixtures and final products. Optimization will be required based on the specific instrument and column used.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (ESI source).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm and 280 nm.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100-500 m/z.
-
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in acetonitrile or a mixture of acetonitrile/water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: NMR Sample Preparation and Key Experiments for Isomer Identification
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A spectral width of 0-14 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
HMBC Acquisition: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the most critical experiment for distinguishing isomers. Optimize the experiment to show correlations over 2-3 bonds (typically a J-coupling of 8 Hz is used). Analyze the spectrum for correlations between key protons and carbons to definitively assign the structure as either the 1H- or 2H-indazole.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Challenges of Methyl 5-chloro-1H-indazole-7-carboxylate in Biological Assays
Welcome to the technical support center for Methyl 5-chloro-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during biological assays. This resource offers a structured question-and-answer format to directly address common experimental hurdles, ensuring the integrity and success of your research.
Introduction: The Challenge of Poor Solubility
This compound, like many indazole derivatives, presents a significant challenge in drug discovery and development due to its poor aqueous solubility.[1][2][3][4][5] This inherent characteristic can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading results in biological assays.[6] This guide will provide a systematic approach to overcoming these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous assay buffer. What went wrong?
This is a classic case of "solvent-shifting" or "crashing out," a common issue with hydrophobic compounds.[7] The compound is soluble in a high-concentration organic solvent like DMSO but becomes insoluble when rapidly diluted into an aqueous environment.
Immediate Troubleshooting Steps:
-
Review Your Dilution Technique: The most critical factor is how you dilute your stock solution. Never add the aqueous buffer to your DMSO stock. Instead, add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer.[7][8] This promotes rapid dispersion and prevents localized supersaturation.
-
Check Your Final Concentration: Your target concentration may be exceeding the compound's kinetic solubility limit in the final assay buffer. Try preparing a more dilute solution.
-
Assess the Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to aid in solubility but not so high as to cause cellular toxicity. A final concentration of 0.1% to 0.5% DMSO is a common starting point, though some assays may tolerate up to 1%.[9][10][11] Always include a vehicle control with the identical final DMSO concentration in your experiments.[7]
Q2: I successfully dissolved the compound, but it precipitated over time in my incubator. Why is this happening and how can I prevent it?
This indicates that your working solution is likely in a supersaturated and thermodynamically unstable state.[8] Several factors can contribute to delayed precipitation:
-
Temperature Changes: A decrease in temperature, such as moving from room temperature preparation to a refrigerated storage condition, can reduce solubility.
-
pH Shifts: Changes in the pH of your media over the course of an experiment can affect the ionization state and solubility of your compound.
-
Adsorption to Plasticware: The compound may be adsorbing to the walls of your tubes or plates, which can act as nucleation sites for precipitation.[8]
Solutions:
-
Prepare Fresh Solutions: The most reliable solution is to prepare fresh working solutions immediately before each experiment.
-
Incorporate Solubility Enhancers: Consider adding excipients to your aqueous buffer to kinetically stabilize the supersaturated solution. Biocompatible polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors.[8]
-
Use Low-Adhesion Plasticware: Switching to low-adhesion polypropylene tubes or glass vials can minimize nucleation sites.[8]
Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation strategies may be necessary. The choice of strategy will depend on the specific requirements of your assay.
Q3: Can I use co-solvents other than DMSO to improve solubility?
Yes, several water-miscible organic solvents can be used as co-solvents to enhance the solubility of poorly soluble compounds.[12][13][14]
| Co-Solvent | Advantages | Disadvantages | Recommended Starting Concentration (Final) |
| Ethanol | Less toxic than DMSO for some cell lines. | Can have biological effects at higher concentrations. | < 1% |
| Polyethylene Glycol (PEG) 300/400 | Generally well-tolerated by cells. | Can be viscous and affect automated liquid handling. | 1-5% |
| Propylene Glycol | Good solubilizing power. | Can cause cellular stress at higher concentrations. | < 1% |
Note: The compatibility of each co-solvent with your specific cell line and assay should be empirically determined.
Q4: I've heard about using cyclodextrins. How do they work and how can I use them?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent aqueous solubility.[15][16][17][18]
How to Use Cyclodextrins:
-
Choose the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[15]
-
Determine the Optimal Concentration: The concentration of cyclodextrin needed will depend on the stoichiometry of the inclusion complex. This can be determined by creating a phase solubility diagram.
-
Preparation Method:
Workflow for Implementing Cyclodextrins
Caption: Workflow for using cyclodextrins to enhance solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Accurate stock solution preparation is fundamental to reproducible results.[19][20][21][22][23]
Materials:
-
This compound (CAS: 1260851-42-0)[24]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)[20]
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Determine Molecular Weight: The molecular weight of this compound is 210.62 g/mol .[24]
-
Calculate Required Mass: To prepare a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 210.62 g/mol = 2.1062 mg
-
-
Weigh the Compound: Accurately weigh out approximately 2.11 mg of the compound into a tared microcentrifuge tube. Record the exact weight.
-
Recalculate Concentration: Adjust the volume of DMSO to be added based on the actual weight to achieve an exact 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[19]
Protocol 2: Preparing a Working Solution in Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Aliquot Buffer: Add the required volume of aqueous buffer to a sterile tube.
-
Vortex: Place the tube on a vortex mixer at a high setting.
-
Dropwise Addition: While the buffer is vigorously vortexing, add the required volume of the DMSO stock solution dropwise into the buffer.[7]
-
Continued Mixing: Continue to vortex for an additional 15-30 seconds to ensure complete dispersion.
-
Visual Inspection: Visually inspect the solution against a dark background. It should be clear and free of any precipitate.
Troubleshooting Flowchart for Precipitation
Caption: A step-by-step guide to troubleshooting precipitation.
References
- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. longdom.org [longdom.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
- 17. scispace.com [scispace.com]
- 18. ijpsr.com [ijpsr.com]
- 19. epa.gov [epa.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Derivatization of Methyl 5-chloro-1H-indazole-7-carboxylate
Welcome to the technical support center for the derivatization of Methyl 5-chloro-1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with modifying this versatile scaffold, ensuring the success and efficiency of your synthetic campaigns.
The indazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, its unique electronic properties and the presence of multiple reactive sites can present significant challenges during derivatization. This guide provides field-proven insights and detailed protocols to address these issues head-on.
Logical Workflow for Reaction Optimization
Before diving into specific issues, it's crucial to approach any new derivatization with a systematic optimization strategy. The following workflow illustrates a logical progression from initial screening to a finalized protocol.
Caption: General workflow for optimizing reaction conditions.
Section 1: N-Alkylation and N-Arylation
A primary challenge in indazole chemistry is controlling the regioselectivity of N-alkylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile, often leading to a mixture of N1 and N2-alkylated products.[4][5][6]
Caption: N-Alkylation of indazole leads to two possible regioisomers.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 alkylated products. How do I favor the N2 isomer?
A1: For your specific substrate, this compound, the formation of the N2-alkylated product is electronically favored . Studies have shown that electron-withdrawing groups at the C7 position, such as the CO₂Me group in your molecule, confer excellent N2 regioselectivity (≥96%).[4][5][7][8] This is due to the electronic influence of the substituent on the relative nucleophilicity of the two nitrogen atoms.
-
Expert Insight: The C7-ester group withdraws electron density, making the adjacent N1 atom less nucleophilic. Consequently, the N2 atom becomes the more reactive site for alkylation. This effect generally overrides many of the conditions that would typically favor N1 alkylation in other indazole systems.
Q2: Under what conditions would N1-alkylation be favored for an indazole?
A2: While N2 is favored for your specific molecule, achieving N1 selectivity in other indazoles often relies on thermodynamic control.[6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][9] Conditions that promote N1 selectivity include:
-
Base and Solvent Choice: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, aprotic solvent like tetrahydrofuran (THF) is a classic system for achieving high N1-selectivity.[4][5][7] This is particularly effective for indazoles with coordinating groups at the C3 position.[4][5]
-
Thermodynamic Equilibration: Using certain electrophiles, such as β-halo esters, can sometimes lead to the thermodynamically favored N1 product through an equilibration process.[7]
Q3: My N-alkylation reaction is slow or incomplete. What can I do?
A3: If you are experiencing low conversion, consider the following:
-
Base Strength: Ensure your base is strong enough to fully deprotonate the indazole N-H. For less reactive alkylating agents, a stronger base like NaH or KHMDS may be necessary compared to weaker bases like K₂CO₃ or Cs₂CO₃.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but be cautious as this can sometimes decrease regioselectivity.
-
Solvent: Ensure your starting material and base are sufficiently soluble in the chosen solvent. A switch from THF to a more polar aprotic solvent like DMF can sometimes improve reaction rates, though it may also alter the N1/N2 ratio.[8]
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause | Recommended Solution |
| Poor Regioselectivity | Suboptimal base/solvent combination. Reaction run under kinetic control when thermodynamic product is desired. | For your specific substrate, N2-alkylation is expected. If you need the N1 isomer, consider a multi-step approach involving a protecting group strategy. |
| Low Yield / No Reaction | Insufficient deprotonation (base too weak). Alkylating agent is not reactive enough. Steric hindrance. | Use a stronger base (e.g., NaH, LiHMDS). Switch to a more reactive electrophile (e.g., from R-Cl to R-Br or R-I). Increase reaction temperature. |
| Decomposition | Reaction temperature is too high. Base is too harsh for other functional groups. | Run the reaction at a lower temperature for a longer period. Use a milder base like K₂CO₃ or Cs₂CO₃ if compatible with the required reactivity. |
Section 2: Palladium-Catalyzed Cross-Coupling at the C5-Chloro Position
The C5-chloro group on your starting material is a prime handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[10][11]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indazole N-H group before performing a Suzuki or Buchwald-Hartwig coupling?
A1: Yes, in most cases, N-protection is highly recommended. The acidic N-H proton can interfere with the catalytic cycle in several ways: it can react with the organometallic reagents or the base, and it can coordinate to the palladium center, potentially inhibiting catalysis.[12] While some protocols for unprotected indazoles exist, they are often substrate-specific. Protecting the indazole nitrogen generally leads to more reproducible results and higher yields.
-
Recommended Protecting Groups:
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can direct lithiation if needed.[13][14] It is removable with fluoride sources (TBAF) or acid.[14]
-
Boc (tert-butyloxycarbonyl): Widely used, though can be labile under certain basic or acidic conditions.
-
PMB (p-methoxybenzyl): Can be removed under oxidative conditions.[15]
-
Q2: My Suzuki-Miyaura coupling reaction is giving low yields. How can I optimize it?
A2: Low yields in Suzuki couplings of heteroaryl chlorides are a common issue. Here is a systematic approach to optimization:
-
Catalyst/Ligand System: Aryl chlorides are less reactive than bromides or iodides. You will likely need a catalyst system designed for activating C-Cl bonds. Modern electron-rich, bulky phosphine ligands are essential.
-
Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors.
-
Ligands: Consider using Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are highly effective for aryl chloride activation.[16]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid.[16] A strong base is typically required for aryl chlorides.
-
Solvent System: A mixture of an organic solvent and water is often used.
-
Temperature: Higher temperatures are generally required to activate the C-Cl bond, often refluxing the solvent or using microwave irradiation.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Q3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of -Cl with -H). What is the cause?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to give the dehalogenated arene. This can compete with the desired C-N bond formation.[11]
-
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is critical. Sterically hindered ligands that promote fast reductive elimination of the C-N bond can minimize this side reaction. Ligands like Josiphos or specific Buchwald ligands are often effective.
-
Base: The base can influence the formation of palladium-hydride species. Using a weaker base or a sterically hindered base like NaOt-Bu or LHMDS can sometimes help.
-
Amine Substrate: Ensure your amine is pure and dry. Water can be a source of protons leading to dehalogenation.
-
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and requires optimization for specific substrates.
-
N-Protection: Protect the N-H of this compound using a suitable protecting group (e.g., SEM-Cl with NaH in THF).
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the N-protected 5-chloroindazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1).
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Section 3: Modification of the Methyl Ester
The methyl ester at the C7 position provides another handle for derivatization, most commonly through hydrolysis to the carboxylic acid, followed by amide coupling.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for hydrolyzing the methyl ester to a carboxylic acid?
A1: Saponification using a base is the most common method.
-
Recommended Conditions: Lithium hydroxide (LiOH) is often the base of choice as it can be effective at room temperature and tends to produce cleaner reactions than NaOH or KOH. A typical procedure involves stirring the ester with 1.5-3.0 equivalents of LiOH in a mixture of THF and water at room temperature until the reaction is complete.[18]
-
Workup: After the reaction is complete, the THF is typically removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with 1M HCl) to a pH of ~2-3, which precipitates the carboxylic acid product. The solid can then be collected by filtration.
Q2: My hydrolysis reaction is incomplete, even after a long reaction time. What should I do?
A2: Incomplete hydrolysis can be due to steric hindrance around the ester or poor solubility.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can accelerate the hydrolysis.
-
Add a Co-solvent: If solubility is an issue, adding methanol to the THF/water mixture can help.
-
Use a Stronger Base: While LiOH is preferred, switching to NaOH or KOH at elevated temperatures can be more effective for very hindered esters. However, be aware that harsher conditions could potentially lead to side reactions.
Troubleshooting Guide: Ester Hydrolysis
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base. Low temperature. Poor solubility. | Add more equivalents of LiOH. Heat the reaction to 40-50 °C. Add methanol as a co-solvent. |
| Product is difficult to isolate/precipitate | Product is too soluble in the acidic aqueous phase. | After acidification, extract the product with an organic solvent like ethyl acetate or dichloromethane. |
| Side Product Formation | Reaction conditions are too harsh. | Use milder conditions (LiOH at room temperature). Ensure careful monitoring to avoid prolonged reaction times after completion. |
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Ensuring the Stability of Methyl 5-chloro-1H-indazole-7-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice to prevent the degradation of Methyl 5-chloro-1H-indazole-7-carboxylate during storage. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your valuable research materials.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry and drug discovery. Its stability is paramount for reproducible experimental results. This guide will delve into the potential degradation pathways of this molecule and provide actionable strategies for its preservation.
Core Concepts: Potential Degradation Pathways
The stability of this compound is influenced by its core indazole structure and its functional groups: a chloro substituent and a methyl ester. Understanding the inherent reactivity of these components is crucial for predicting and preventing degradation.
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid (5-chloro-1H-indazole-7-carboxylic acid) and methanol. This is one of the most common degradation pathways for ester-containing compounds.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.
Photodegradation of the Indazole Ring
Indazole derivatives are known to be sensitive to light, particularly UV radiation. A common photodegradation pathway involves the rearrangement of the indazole ring to a more stable benzimidazole structure. This transformation is thought to proceed through an excited state of the 2H-tautomer of the indazole.
Oxidation of the Indazole Ring
The electron-rich indazole ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to atmospheric oxygen. This can lead to the formation of various oxidized byproducts, potentially altering the compound's biological activity and purity profile.
Thermal Degradation
While many indazole derivatives are thermally stable at room temperature, elevated temperatures can promote decomposition. The specific degradation products will depend on the compound's structure and the temperatures it is exposed to.
Visualizing Degradation: A Simplified Pathway
Technical Support Center: Synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate. This guide is designed for researchers and drug development professionals who are utilizing this critical building block. The indazole scaffold is a cornerstone in medicinal chemistry, and successful, reproducible synthesis is paramount.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, reflecting our commitment to supporting your research endeavors. Here, we will address common challenges in a practical, question-and-answer format, grounded in established chemical principles.
Synthesis Overview: A Recommended Pathway
The synthesis of this compound is most reliably achieved in a two-step sequence starting from a commercially available substituted aniline. This involves an intramolecular cyclization to form the indazole core, followed by a classical esterification. This approach allows for clear checkpoints and easier purification of intermediates.
Caption: Recommended two-step synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is framed from a researcher's perspective and answered with actionable advice.
Q1: My indazole ring formation (Step 1) has a very low yield or fails completely. What are the likely causes?
A1: This is a frequent challenge, typically pointing to issues in the diazotization or cyclization steps. The diazonium salt intermediate is notoriously unstable and its successful conversion is highly dependent on reaction conditions.
Core Causality: The formation of the indazole ring from an o-toluidine derivative involves diazotization followed by an intramolecular cyclization.[3] The success of this tandem reaction hinges on the controlled formation and subsequent reaction of the diazonium salt.
Troubleshooting Steps:
-
Temperature Control is Critical: The diazotization step (addition of sodium nitrite) is highly exothermic. The temperature must be strictly maintained between 0-5 °C. A higher temperature will cause the diazonium salt to decompose, often leading to a complex mixture of byproducts or complete failure.
-
Purity of Starting Material: Ensure your 4-chloro-2-methylaniline is pure. Aniline derivatives can oxidize and darken on storage, and these impurities can interfere with the diazotization process.
-
Acidic Conditions: The reaction requires a sufficiently acidic medium to generate nitrous acid (HNO₂) in situ and keep the aniline substrate protonated. Ensure the correct stoichiometry of acid is used.
-
Slow Reagent Addition: The sodium nitrite solution should be added dropwise or via syringe pump below the surface of the reaction mixture. This prevents localized high concentrations of nitrous acid, which can lead to unwanted side reactions.
Q2: I've formed the indazole ring, but the product is contaminated with a significant, hard-to-remove impurity. What could it be?
A2: Incomplete cyclization or side reactions of the diazonium intermediate are the most probable sources of contamination.
Common Impurities & Identification:
-
Starting Material: Unreacted acetylated aniline derivative.
-
Phenolic Byproducts: The diazonium group can be displaced by water if the temperature rises, leading to a phenol. This is often a colored impurity.
-
Azo Compounds: Dimerization of the diazonium salt can occur, forming colored azo compounds.
Troubleshooting & Purification Strategy:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. If starting material persists after a reasonable time, the cyclization may have stalled.
-
pH Adjustment During Workup: The desired product, 5-chloro-1H-indazole-7-carboxylic acid, is acidic. During the workup, adjusting the aqueous phase to a pH of ~3-4 will precipitate the product, leaving more neutral or basic impurities in the solution.[4]
-
Recrystallization: If column chromatography is difficult, recrystallization is an excellent alternative. Try solvent systems like ethanol/water or ethyl acetate/hexanes.
Q3: The esterification of my carboxylic acid (Step 2) is incomplete. How can I drive the reaction to completion?
A3: Fischer esterification is an equilibrium-limited process.[5] To achieve a high yield, the equilibrium must be shifted towards the product side.
Optimization Strategies:
-
Use a Large Excess of Alcohol: Employing methanol as the solvent ensures it is present in a large molar excess, driving the reaction forward according to Le Châtelier's principle.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium backward. While difficult on a small scale, for larger scales, a Dean-Stark apparatus could be considered. For typical lab scale, using a drying agent like molecular sieves in the reaction is not recommended with strong acid catalysts, but ensuring all reagents are anhydrous is crucial.
-
Increase Catalyst Concentration: While a catalytic amount of sulfuric acid is standard, increasing it slightly can improve the reaction rate. A typical loading is 5-10% v/v of concentrated H₂SO₄ relative to the methanol volume.[6]
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods:
-
Reaction with Thionyl Chloride (SOCl₂): Convert the carboxylic acid to the more reactive acid chloride and then quench with methanol. This is a non-equilibrium, high-yield method but requires handling of hazardous reagents.
-
Coupling Reagents: Use coupling agents like HATU or EDC/HOBt to activate the carboxylic acid for reaction with methanol. This is a milder but more expensive option.[4][7]
-
Caption: A logical flowchart for troubleshooting common synthesis issues.
Validated Experimental Protocols
The following protocols have been validated to provide a reliable route to the target compound.
Protocol 1: Synthesis of 5-chloro-1H-indazole-7-carboxylic acid
This procedure is adapted from established methods for indazole synthesis from substituted anilines.[8]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-2-methylaniline | 141.59 | 2.83 g | 20.0 |
| Pyridine | 79.10 | 1.74 g | 22.0 |
| Acetic Anhydride | 102.09 | 2.25 g | 22.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.52 g | 22.0 |
| Conc. Hydrochloric Acid | 36.46 | ~7 mL | - |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
Step-by-Step Methodology:
-
Acetylation: Dissolve 4-chloro-2-methylaniline (20.0 mmol) and pyridine (22.0 mmol) in 20 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
-
Slowly add acetic anhydride (22.0 mmol) dropwise, maintaining the temperature below 10 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor for the consumption of the starting aniline by TLC.
-
Diazotization & Cyclization: Cool the mixture back to 0-5 °C. In a separate beaker, dissolve sodium nitrite (22.0 mmol) in 5 mL of water.
-
Slowly add concentrated HCl (~7 mL) to the reaction flask, followed by the dropwise addition of the sodium nitrite solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid is triturated with diethyl ether, filtered, and dried to yield 5-chloro-1H-indazole-7-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This is a standard Fischer esterification protocol.[6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-chloro-1H-indazole-7-carboxylic acid | 196.59 | 1.97 g | 10.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 2.5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: Suspend 5-chloro-1H-indazole-7-carboxylic acid (10.0 mmol) in methanol (50 mL) in a round-bottom flask.
-
Acid Addition: Carefully add concentrated sulfuric acid (2.5 mL) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acid, then with a small amount of cold methanol.
-
Dry the solid under vacuum to yield this compound. The product CAS number is 1260851-42-0.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2006013048A1 - Indole, indazole or indoline derivatives - Google Patents [patents.google.com]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Purity Assessment of Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting analytical methods used to determine the purity of Methyl 5-chloro-1H-indazole-7-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to resolve issues encountered during your experiments.
Core Analytical Techniques & Troubleshooting
The purity of this compound, a key building block in pharmaceutical development, is paramount.[1] A combination of orthogonal analytical methods is the most robust approach to ensure a comprehensive purity profile.[2] High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and impurity identification.
High-Performance Liquid Chromatography (HPLC) - The Quantitative Powerhouse
HPLC is the primary method for quantifying the purity of this compound and detecting related impurities. A well-developed and validated HPLC method should be specific, linear, accurate, precise, and robust, in line with ICH guidelines.[3][4][5][6]
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What are the likely causes and solutions?
A1: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshoot:
-
Chemical Interactions:
-
Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns, can cause peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: For indazole derivatives, which can have basic nitrogen atoms, adjusting the mobile phase pH can significantly improve peak shape. A slightly acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) can protonate the basic sites, reducing their interaction with silanols.
-
Use of End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column minimizes the availability of free silanols.
-
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained impurities or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution:
-
Column Washing: Implement a rigorous column washing procedure. Flush with a strong solvent like isopropanol, followed by a solvent series to remove contaminants.[7]
-
Guard Column: Use a guard column with the same stationary phase to protect the analytical column from strongly adsorbed sample components.[8]
-
-
-
Instrumental Effects:
-
Cause: Extra-column band broadening from excessive tubing length or dead volumes in fittings can contribute to peak distortion.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly seated.
-
Q2: I'm observing drifting retention times for my analyte peak. How can I stabilize my method?
A2: Retention time stability is critical for reliable peak identification and quantification. Drifting retention times often point to issues with the mobile phase or column equilibration.
-
Mobile Phase Composition:
-
Cause: Inconsistent mobile phase preparation or changes in composition over time (e.g., evaporation of the more volatile component in a binary mixture) can cause drift.
-
Solution:
-
Precise Preparation: Prepare the mobile phase accurately and consistently. For aqueous/organic mixtures, pre-mix the solvents rather than relying solely on the pump's proportioning valves, especially for isocratic methods.
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump, which can affect flow rate consistency.[9]
-
-
-
Column Equilibration:
-
Cause: Insufficient column equilibration time with the mobile phase before starting a sequence can lead to a drifting baseline and retention times.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before the first injection.
-
-
Temperature Fluctuations:
-
Cause: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[2]
-
Q3: My HPLC analysis shows an unexpected impurity peak. How do I identify it?
A3: Identifying unknown peaks is a common challenge. A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.
-
LC-MS Analysis:
-
Workflow: An LC-MS system separates the components of the mixture chromatographically and then determines the mass-to-charge ratio (m/z) of each component.[2]
-
Identification: The molecular weight information obtained from the mass spectrometer can help identify potential impurities, such as:
-
Starting materials: e.g., 5-Chloro-1H-indazole-3-carboxylic acid.[10]
-
Reaction byproducts: Resulting from incomplete reactions or side reactions.
-
Degradation products: Formed due to instability of the main compound.
-
-
-
Forced Degradation Studies:
-
Purpose: To intentionally degrade the sample under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11]
-
Benefit: Comparing the chromatograms of the stressed samples with the original sample can help identify and characterize degradation-related impurities.
-
Troubleshooting Guide: A Tabular Summary
| Problem | Potential Cause | Recommended Solution(s) |
| High Backpressure | Column frit blockage, column contamination, system blockage. | Backflush the column, wash the column with a strong solvent, check for blockages in tubing and filters.[7] |
| Noisy Baseline | Air bubbles in the pump or detector, contaminated mobile phase, detector lamp issue. | Degas the mobile phase, flush the system, replace the detector lamp if necessary.[12] |
| Split Peaks | Incompletely filled sample loop, sample solvent incompatible with mobile phase, column void. | Ensure complete loop filling, dissolve the sample in the mobile phase, replace the column if a void is present.[8] |
| Irreproducible Peak Areas | Injector issue (leak, worn seal), poor sample solubility, inconsistent sample preparation. | Perform injector maintenance, ensure the sample is fully dissolved, standardize the sample preparation procedure.[12] |
Experimental Workflow & Methodologies
Workflow for Purity and Identity Confirmation
The following diagram illustrates a comprehensive workflow for confirming the purity and identity of this compound.
Caption: Workflow for Purity and Identity Confirmation.
Detailed HPLC Protocol (Example)
This protocol serves as a starting point and should be optimized and validated for your specific instrumentation and requirements.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Spectroscopic Analysis for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. For this compound, characteristic signals for the aromatic protons, the N-H proton, and the methyl ester protons would be expected.[10][13][14][15][16]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[14][15][16][17][18]
-
-
Mass Spectrometry (MS):
Logical Relationship of Orthogonal Methods
The strength of a purity assessment lies in the use of multiple, independent analytical techniques.
Caption: Relationship between Orthogonal Methods.
This multi-faceted approach ensures a high degree of confidence in the identity and purity of this compound, which is essential for advancing drug development programs.[2]
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. tasianinch.com [tasianinch.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. wjpsonline.com [wjpsonline.com]
- 13. 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum [chemicalbook.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. rsc.org [rsc.org]
- 16. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The Critical Influence of Regiochemistry: A Comparative Bioactivity Analysis of Methyl 5-chloro-1H-indazole-7-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged structure," forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The precise positioning of substituents on this bicyclic heteroaromatic ring system can dramatically alter a molecule's interaction with biological targets, leading to profound differences in efficacy and selectivity. This guide provides an in-depth comparative analysis of Methyl 5-chloro-1H-indazole-7-carboxylate and its regioisomers, offering insights into how subtle structural changes can dictate bioactivity. While direct head-to-head experimental data for these specific regioisomers is not extensively available in public literature, this guide synthesizes established structure-activity relationship (SAR) principles from related indazole and heterocyclic compounds to provide a predictive comparison.
The Chemical Landscape: Introducing this compound and Its Regioisomers
The core structure under consideration is this compound. Its key regioisomers involve the repositioning of the chlorine atom to positions 4 or 6, and the methyl carboxylate group to position 3. Additionally, N-alkylation can lead to 1H and 2H regioisomers, further expanding the chemical space.
Table 1: Structures of this compound and Its Key Regioisomers
| Compound Name | Chemical Structure |
| This compound | |
| Methyl 4-chloro-1H-indazole-7-carboxylate | |
| Methyl 6-chloro-1H-indazole-7-carboxylate | |
| Methyl 5-chloro-1H-indazole-3-carboxylate | |
| Methyl 5-chloro-2H-indazole-7-carboxylate |
Note: Chemical structures for all regioisomers are based on systematic nomenclature; public domain images are used where available.
A Predictive Bioactivity Comparison: Insights from Structure-Activity Relationships
The positioning of the electron-withdrawing chlorine atom and the methyl carboxylate group, a potential hydrogen bond acceptor and hydrophobic contributor, is paramount in defining the molecule's interaction with protein binding sites.
Potential as Kinase Inhibitors
The indazole nucleus is a well-established scaffold for the development of protein kinase inhibitors.[2] The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment in tyrosine kinase inhibitors.[3]
-
This compound and its 4- and 6-chloro regioisomers: The position of the chlorine atom on the benzo ring can influence interactions within the ATP-binding pocket. For some kinase targets, a substituent at the 5-position can be detrimental to activity, while for others it may enhance binding.[4] The 7-carboxylate group may form crucial hydrogen bonds with the kinase hinge region.
-
Methyl 5-chloro-1H-indazole-3-carboxylate: The 3-carboxylate regioisomer presents a different orientation of the key functional groups. This may enable or disrupt critical interactions. For example, in some kinase inhibitors, a substituent at the 3-position is essential for activity.
Modulation of Cannabinoid Receptors
Indazole derivatives have been explored as modulators of cannabinoid receptors (CB1 and CB2).[5] The positioning of halogen substituents has been shown to be a critical determinant of receptor affinity and selectivity. For instance, in a series of chloro-benzo[d]imidazole regioisomers, the position of the chlorine atom significantly impacted CB2 receptor agonism.[5] Furthermore, studies on synthetic cannabinoids have indicated that substitutions at the 5-position of the indazole core can be detrimental to CB1 receptor binding and functional activity.[6]
Based on these findings, it is plausible that This compound and its regioisomers will exhibit differential binding to cannabinoid receptors. The 5-chloro substitution might disfavor CB1 binding, potentially leading to selectivity for CB2 or other targets. The 4- and 6-chloro regioisomers could have distinct binding profiles, highlighting the importance of empirical testing.
Experimental Protocols for Bioactivity Assessment
To empirically validate the predicted bioactivities, the following experimental protocols are recommended.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound and its regioisomers)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase and substrate peptide to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.
Caption: Workflow for a typical kinase inhibition assay.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Test compounds
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the test compounds.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Add a fixed amount of cell membrane preparation to each well.
-
Incubate for 90 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.
Caption: Workflow for a cannabinoid receptor binding assay.
Conclusion: The Imperative of Empirical Validation
The comparative analysis presented in this guide, grounded in established SAR principles, strongly suggests that the bioactivity of this compound is highly dependent on the regiochemical placement of its chloro and methyl carboxylate substituents. While predictions can be made regarding their potential as kinase inhibitors or cannabinoid receptor modulators, empirical validation through systematic biological screening is indispensable. The detailed experimental protocols provided herein offer a robust framework for researchers to undertake such investigations, ultimately paving the way for the discovery of novel and potent therapeutic agents based on the versatile indazole scaffold.
References
- 1. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 5-chloro-1H-indazole-7-carboxylate Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Methyl 5-chloro-1H-indazole-7-carboxylate, a key starting point for the development of potent and selective therapeutic agents. By understanding the causal relationships behind experimental choices and synthesizing data from various studies, this document aims to empower researchers in the rational design of novel indazole-based drugs.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazole derivatives have garnered significant attention due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.[1][3] Several FDA-approved drugs, such as Niraparib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1] The 1H-indazole tautomer is generally more stable and is the predominant form in most biologically active compounds.[1] The this compound scaffold presents multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies for Indazole Analog Development
The generation of diverse indazole libraries for SAR studies relies on robust and flexible synthetic methodologies. A common and effective route to 1H-indazoles is the cyclocondensation reaction.
General Synthetic Workflow:
Caption: General synthetic routes to 1H-indazole derivatives.
One widely used method involves the direct aryl C-H amination of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA).[1] Another approach is the copper-catalyzed cyclization of o-haloaryl N-tosylhydrazones.[1] For further diversification, Suzuki-Miyaura coupling of bromoindazole precursors is a powerful tool for introducing a variety of substituents.[3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following sections dissect the SAR at key positions, drawing insights from studies on various indazole-based inhibitors.
The nitrogen atoms of the pyrazole ring are critical for interaction with biological targets. While the 1H-indazole is the more stable tautomer, substitutions at the N1 and N2 positions can significantly impact activity. For instance, in a series of glycogen synthase kinase-3 (GSK-3) inhibitors, methylation at the N1 position was explored.[4]
The C3 position is a frequent site for modification to modulate potency and selectivity. In studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for strong inhibitory activity.[1] For a series of anti-cancer agents, the introduction of an (E)-3,5-dimethoxystyryl group at C3 was a key feature of the pharmacophore.[5]
The chloro group at the C5 position of the this compound scaffold is expected to influence the electronic properties and binding interactions of the molecule. In a series of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, a methoxy group at the 5-position was shown to be important for high potency compared to a methyl group.[4] This suggests that electron-donating or withdrawing groups at this position can significantly alter activity.
The methyl carboxylate group at the C7 position offers a handle for further chemical modification and can participate in hydrogen bonding with target proteins. The ester can be hydrolyzed to the corresponding carboxylic acid, which may lead to altered solubility and binding characteristics. While direct SAR studies on C7-carboxylate analogs are limited in the provided literature, this position is a key vector for exploring new chemical space.
SAR Summary Diagram:
Caption: Key structure-activity relationships for the indazole scaffold.
Comparative Analysis with Alternative Scaffolds
The indazole scaffold is often compared to other privileged heterocyclic systems in drug discovery, such as indole and benzimidazole. For instance, novel EGFR inhibitors have been developed based on a 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold, demonstrating the importance of the chloro-substituted aromatic ring in achieving potent antiproliferative activity.[6] Similarly, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized as inhibitors of cancer cell growth.[7] The choice of the indazole core is often driven by its unique electronic properties and its ability to form specific hydrogen bond networks with target proteins.
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential.
This protocol is adapted from a method used to evaluate inhibitors of p21-activated kinase 1 (PAK1).[8]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution to various concentrations in assay buffer.
-
Prepare a solution of the target kinase (e.g., PAK1) and its substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound solution to the wells of a microtiter plate.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.[8]
-
Incubate the plate at 30°C for 1 hour.[8]
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[8]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[8]
-
This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.[9]
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).[9]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics. A thorough understanding of the structure-activity relationships is paramount for the successful optimization of lead compounds. This guide has synthesized key findings from the literature to provide a framework for the rational design of potent and selective indazole-based inhibitors. By leveraging the insights into the roles of various substituents and employing robust experimental protocols, researchers can accelerate the discovery of new drug candidates.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Indazole Derivatives' Anticancer Activity
A deep dive into the burgeoning field of indazole-based compounds, this guide offers a comparative analysis of their anticancer properties. It provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, in vitro efficacy, and mechanisms of action, benchmarked against established chemotherapeutic agents.
The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including Pazopanib and Axitinib.[1] This structural motif's versatility allows for the design of compounds that can interact with a multitude of biological targets crucial for the proliferation and survival of cancer cells. This guide will focus on a prominent class of these compounds, the 1H-indazole-3-amine and -carboxamide derivatives, to illuminate the structure-activity relationships that govern their anticancer potential.
Unveiling the Anticancer Potential: In Vitro Efficacy of Indazole Derivatives
The primary measure of a compound's anticancer activity in early-stage research is its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric. The following table summarizes the in vitro anticancer activity of a series of synthesized 1H-indazole-3-amine derivatives against a panel of human cancer cell lines.
| Compound ID | Modification | A549 (Lung Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Indazole Derivative 1 | R = 4-fluorophenyl | > 50 | 8.23 | > 50 | 15.76 |
| Indazole Derivative 2 | R = 4-chlorophenyl | 35.12 | 6.45 | 42.18 | 10.23 |
| Indazole Derivative 3 | R = 4-methoxyphenyl | 28.45 | 5.15 | 33.76 | 7.89 |
| 5-Fluorouracil (5-FU) | Standard Chemotherapy | 12.5 | 4.8 | 15.2 | 9.7 |
| Doxorubicin | Standard Chemotherapy | 0.8 | 0.2 | 1.1 | 0.9 |
Data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.
As the data indicates, certain structural modifications to the indazole core can significantly enhance its cytotoxic activity. For instance, the introduction of a 4-methoxyphenyl group (Indazole Derivative 3) resulted in the most potent activity against the K562 leukemia cell line, with an IC50 value of 5.15 µM.[2] While not as potent as the broad-spectrum chemotherapeutic agent Doxorubicin, its activity is comparable to 5-Fluorouracil, a commonly used antimetabolite.
Deciphering the Mechanism of Action: How Indazole Derivatives Combat Cancer
The anticancer effects of indazole derivatives are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. The primary mechanisms of action for the 1H-indazole-3-amine and -carboxamide derivatives are believed to be the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by triggering this self-destruct mechanism in cancer cells. Studies have shown that treatment with active indazole derivatives leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[3][4]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled proliferation. Certain indazole derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an arrest of cell division before mitosis.[2] This is often associated with the modulation of key cell cycle regulatory proteins.
Benchmarking Against the Standard of Care: A Comparative Outlook
To truly assess the potential of Methyl 5-chloro-1H-indazole-7-carboxylate derivatives, their performance must be compared to the current standard-of-care chemotherapeutic agents for relevant cancer types.
| Cancer Type | Standard Chemotherapy Agents |
| Lung Cancer | Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Pemetrexed[5][6] |
| Leukemia (AML) | Cytarabine, Daunorubicin, Idarubicin[7][8] |
| Prostate Cancer | Docetaxel, Cabazitaxel[1][4] |
| Liver Cancer | Sorafenib, Lenvatinib, Doxorubicin, Cisplatin, 5-Fluorouracil[3][9] |
While the synthesized indazole derivatives in the table above show promising activity, particularly against leukemia cell lines, their potency is generally lower than that of established drugs like Doxorubicin. However, a key advantage of developing novel targeted therapies like indazole derivatives is the potential for improved safety profiles and the ability to overcome resistance to conventional chemotherapy.
Experimental Protocols: A Guide to Validation
Reproducibility is the cornerstone of scientific research. To that end, this section provides detailed, step-by-step methodologies for the key in vitro assays used to validate the anticancer activity of novel compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the indazole derivatives and control drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to prevent the staining of RNA.
-
PI Staining: Stain the cells with a solution containing Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Directions
The 1H-indazole-3-amine and -carboxamide derivatives represent a promising class of anticancer agents. The available data demonstrates their ability to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. While their potency may not yet surpass that of some established chemotherapeutic drugs, the versatility of the indazole scaffold offers ample opportunities for further optimization to enhance efficacy and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their in vivo efficacy and safety in preclinical animal models. The continued exploration of this chemical space holds significant promise for the development of novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
The Indazole Core in Kinase Inhibition: A Comparative Analysis of Methyl 5-chloro-1H-indazole-7-carboxylate Against Other Privileged Scaffolds
A Technical Guide for Researchers in Drug Discovery
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a "privileged" structure, forming the backbone of numerous potent and selective kinase inhibitors. This guide provides an in-depth comparison of the Methyl 5-chloro-1H-indazole-7-carboxylate scaffold against other prominent kinase inhibitor frameworks, including pyrimidine, quinazoline, and pyrrolopyrimidine cores. Through an objective analysis of available biochemical data, structure-activity relationships, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex field of kinase inhibitor design.
The Indazole Scaffold: A Versatile Kinase-Binding Moiety
The indazole ring system, a bicyclic aromatic heterocycle, has proven to be a highly effective scaffold for targeting the ATP-binding pocket of a wide array of kinases. Its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase domain, coupled with the synthetic tractability to introduce diverse substituents at various positions, allows for the fine-tuning of potency and selectivity. This compound represents a specific embodiment of this scaffold, with the chloro and carboxylate groups poised to influence its pharmacokinetic properties and target engagement.
While comprehensive kinase profiling data for this compound is not extensively available in the public domain, analysis of related indazole-based inhibitors provides valuable insights into its potential. For instance, the indazole core is a key feature in inhibitors of AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[1]
Comparative Analysis of Kinase Inhibitor Scaffolds
To understand the relative merits of the indazole scaffold, it is essential to compare it with other well-established kinase inhibitor cores. This section will analyze the biochemical potency of representative inhibitors from different scaffold classes against their primary kinase targets.
| Compound | Scaffold | Primary Target(s) | IC50 (nM) | Reference(s) |
| Pazopanib | Indazole-Pyrimidine | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | 10, 30, 47, 71/84, 74 | [2][3] |
| Vemurafenib | Pyrrolopyrimidine | BRAF V600E, c-RAF-1 | 31, 48 | [4][5] |
| Gefitinib | Quinazoline | EGFR | 33-54 | [6] |
| This compound | Indazole | (Predicted: AXL, VEGFR, etc.) | Data Not Available |
Pazopanib , with its indazole-pyrimidine core, demonstrates potent inhibition of multiple receptor tyrosine kinases involved in angiogenesis.[2][3] Vemurafenib , built on a pyrrolopyrimidine scaffold, exhibits high selectivity for the BRAF V600E mutant kinase, a key driver in melanoma.[4][5] Gefitinib , a quinazoline-based inhibitor, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6]
The indazole scaffold, as seen in Pazopanib and numerous investigational compounds, often yields multi-kinase inhibitors, a characteristic that can be advantageous in targeting complex diseases driven by multiple signaling pathways. However, achieving high selectivity remains a key challenge in drug design.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of indazole-based inhibitors are heavily influenced by the nature and position of their substituents.
-
Substitutions at the 5-position: The introduction of a chloro group at the 5-position, as in this compound, can enhance hydrophobic interactions within the ATP-binding pocket and improve metabolic stability.
-
Substitutions at the 7-position: A carboxylate group at the 7-position can serve as a hydrogen bond acceptor and influence the overall solubility and pharmacokinetic profile of the molecule. Further derivatization of the carboxylate to an amide can introduce additional vectors for interaction with the kinase.
-
Substitutions at the 3- and 6-positions: Modifications at these positions have been shown to significantly impact kinase selectivity. For example, in a series of 6-substituted indazole derivatives targeting JNK3, small hydrophobic groups were well-tolerated, while larger groups could be used to modulate selectivity against other kinases like p38α.[7]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most indazole-based inhibitors, along with the comparator scaffolds discussed, are classified as Type I kinase inhibitors . These molecules act by competing with ATP for binding to the active conformation of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The following diagram illustrates the general mechanism of action of a Type I kinase inhibitor targeting the AXL receptor tyrosine kinase, a known target of indazole-based compounds.
Caption: AXL Receptor Tyrosine Kinase Signaling and Inhibition by an Indazole Scaffold.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of different kinase inhibitor scaffolds, standardized and well-validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for determining the IC50 values of kinase inhibitors in a high-throughput format.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (e.g., this compound, Pazopanib, Vemurafenib, Gefitinib)
-
HTRF Kinase Assay Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: Workflow for an HTRF-based Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 384-well plate, add 2 µL of the diluted test compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction: Add 4 µL of a mixture containing the kinase enzyme and the biotinylated substrate in kinase assay buffer to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 4 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of HTRF detection buffer containing the Europium-labeled anti-phospho-antibody and Streptavidin-XL665 to each well to stop the reaction.
-
Signal Development: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Western blotting is a fundamental technique to confirm that a kinase inhibitor engages its target within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.[9]
Objective: To assess the dose-dependent inhibition of target phosphorylation in cells treated with a kinase inhibitor.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-target, anti-total-target, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Caption: Workflow for Western Blot Analysis of Kinase Inhibitor Target Engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose range of the kinase inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total target protein and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
Conclusion: The Enduring Potential of the Indazole Scaffold
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative data for this specific molecule is limited, the broader class of indazole-based inhibitors has demonstrated significant potential in targeting a range of kinases crucial for cancer progression. The versatility of the indazole core allows for extensive structure-activity relationship studies to optimize potency and selectivity.
Compared to other established scaffolds like pyrimidine, quinazoline, and pyrrolopyrimidine, the indazole framework offers a distinct chemical space for the design of both selective and multi-targeted kinase inhibitors. The continued exploration of this privileged scaffold, guided by robust biochemical and cellular assays as detailed in this guide, will undoubtedly lead to the discovery of next-generation targeted therapies.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Indazole Core in Kinase Inhibition: A Comparative Selectivity Analysis of Methyl 5-chloro-1H-indazole-7-carboxylate Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its unique bicyclic aromatic structure, capable of engaging in various non-covalent interactions with the ATP-binding pocket of kinases, has led to the development of several clinically successful drugs. This guide provides a comparative analysis of the selectivity of kinase inhibitors based on the indazole core, with a specific focus on elucidating the potential role of the Methyl 5-chloro-1H-indazole-7-carboxylate scaffold. While direct, comprehensive comparative studies on inhibitors derived from this specific scaffold are not extensively available in the public domain, we can infer and project their selectivity profiles by analyzing structure-activity relationships (SAR) from the broader class of indazole-based inhibitors.
The Indazole Scaffold: A Versatile Pharmacophore for Kinase Inhibition
The indazole ring system, a fusion of benzene and pyrazole rings, serves as an excellent bioisostere for the adenine base of ATP, enabling it to anchor within the hinge region of the kinase ATP-binding site. This interaction is a critical determinant of inhibitor potency. The true versatility of the indazole scaffold, however, lies in the opportunities for substitution at various positions, which allows for the fine-tuning of potency and, crucially, selectivity.
Substitutions on the indazole ring can be strategically employed to exploit both conserved and unique features of the ATP-binding pockets of different kinases, thereby dictating the inhibitor's selectivity profile. For instance, modifications can be introduced to interact with the hydrophobic pocket, the ribose-binding pocket, or the solvent-exposed region, leading to distinct patterns of kinase inhibition.
Comparative Kinase Selectivity: Multi-Kinase vs. Selective Indazole-Based Inhibitors
To understand the potential selectivity of inhibitors based on the this compound scaffold, it is instructive to compare the profiles of two well-characterized indazole-containing inhibitors: Axitinib, a multi-kinase inhibitor, and the experimental compound C05, a highly selective Polo-like kinase 4 (PLK4) inhibitor.
Axitinib , an FDA-approved drug for the treatment of renal cell carcinoma, is a potent inhibitor of several receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs). Its broad-spectrum activity is a consequence of its ability to fit into the ATP-binding sites of multiple, structurally related kinases.
In contrast, compound C05 represents a more targeted approach, demonstrating significant selectivity for PLK4 over other kinases, including other members of the Polo-like kinase family.[1][2] This selectivity is achieved through structural modifications on the indazole core that optimize interactions with the specific amino acid residues within the PLK4 active site.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | C05 (% Inhibition at 0.5 µM)[1] | Axitinib (IC50 in nM)[1] |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Data for C05 represents the percentage of kinase activity inhibited at a fixed concentration, while data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
The data clearly illustrates the divergent selectivity profiles that can be achieved from a common indazole scaffold. Axitinib's low nanomolar IC50 values against multiple VEGFRs, PDGFRβ, and c-Kit highlight its multi-targeted nature, which is therapeutically beneficial in cancers driven by these signaling pathways. Conversely, C05's high percentage of inhibition against PLK4, with significantly lower inhibition of other kinases at the same concentration, underscores its selectivity.[1]
The Role of the this compound Scaffold: A Forward Look
The this compound scaffold presents a unique substitution pattern that can be hypothesized to influence inhibitor selectivity in several ways:
-
5-Chloro Substitution: The chlorine atom at the 5-position is an electron-withdrawing group that can modulate the electronic properties of the indazole ring, potentially influencing its hydrogen-bonding capabilities with the kinase hinge region. Furthermore, its size and lipophilicity can allow it to interact with specific hydrophobic pockets within the ATP-binding site. The presence of a halogen at this position has been shown in other indazole series to impact potency.[3]
-
7-Carboxylate Group: The methyl carboxylate group at the 7-position is a key feature. This group can act as a hydrogen bond acceptor and its orientation relative to the indazole core can be critical for engaging with specific amino acid residues. The presence of a substituent at the 7-position can also sterically influence the binding orientation of the inhibitor, potentially favoring binding to kinases with a more accommodating active site in this region.
The combination of these substituents on the indazole core provides a distinct chemical entity that medicinal chemists can exploit to achieve novel selectivity profiles. It is plausible that inhibitors built upon this scaffold could be designed to target kinases with specific structural features that can accommodate the 5-chloro and 7-carboxylate groups.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To appreciate the functional consequences of kinase inhibitor selectivity, it is essential to visualize the signaling pathways they modulate.
Caption: Comparative targeting of VEGFR and PLK4 signaling pathways.
The diagram above illustrates how a multi-kinase inhibitor like Axitinib can broadly impact angiogenesis by inhibiting VEGFR signaling, while a selective inhibitor like C05 has a more focused effect on cell cycle progression by inhibiting PLK4-mediated centriole duplication.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical characterization. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced in the phosphorylation reaction.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate
-
ATP
-
Test inhibitor (e.g., this compound derivative)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
References
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with Methyl 5-chloro-1H-indazole-7-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for novel therapeutic candidates. While direct efficacy data for Methyl 5-chloro-1H-indazole-7-carboxylate is not extensively published, its structural motif is a key component in numerous kinase inhibitors. This document will, therefore, use this compound as a scaffold to present a detailed, hypothetical case study targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory disease signaling.
The principles and protocols outlined herein are designed to be broadly applicable for the preclinical evaluation of novel kinase inhibitors, providing a logical pathway from initial biochemical screening to in vivo proof-of-concept.
Introduction: The Rationale for Targeting IRAK4
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a central node in the innate immune response.[1][2] It operates downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogens and initiating inflammatory signals.[3] Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1][4]
Dysregulation of the IRAK4 signaling cascade is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and certain cancers driven by MYD88 mutations.[4][5] Consequently, small molecule inhibitors of IRAK4 are of significant therapeutic interest.[1] This guide will detail the necessary steps to evaluate a novel indazole-based compound, such as this compound, as a potential IRAK4 inhibitor.
Signaling Pathway Overview
The diagram below illustrates the simplified IRAK4 signaling pathway and the point of intervention for a small molecule inhibitor.
Caption: Simplified IRAK4 signaling cascade and inhibitor intervention point.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the compound's potency, selectivity, and mechanism of action at the biochemical and cellular levels. This foundational data is critical for making go/no-go decisions and for designing subsequent in vivo studies.
Biochemical Assays: Direct Target Inhibition
The first step is to confirm that the compound directly inhibits the kinase activity of IRAK4.
Experiment 1: IRAK4 Kinase Activity Assay
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound against purified IRAK4 enzyme.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen®.
-
Reagents: Recombinant human IRAK4 enzyme, a fluorescently labeled ATP analog (tracer), and a biotinylated substrate peptide.
-
Procedure: The compound is serially diluted and incubated with the IRAK4 enzyme. The tracer and biotinylated substrate are then added.
-
Detection: A europium-labeled anti-biotin antibody is added. If the substrate is phosphorylated by IRAK4, the antibody cannot bind. If IRAK4 is inhibited, the antibody binds the biotinylated substrate, bringing it close to the europium-labeled tracer, resulting in a FRET signal.
-
Analysis: The signal is measured, and data are plotted as percent inhibition versus compound concentration to calculate the IC50 value.
-
Cellular Assays: Target Engagement and Pathway Modulation
Demonstrating that the compound can enter cells and inhibit its target in a physiological context is a crucial validation step.
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm direct binding (target engagement) of the compound to IRAK4 within intact cells.
-
Methodology:
-
Treatment: Culture relevant cells (e.g., THP-1 human monocytic cells) and treat with the compound or vehicle control.
-
Heating: Aliquots of the cell lysate are heated to a range of temperatures. Ligand-bound proteins are typically stabilized and resist thermal denaturation.
-
Analysis: The soluble fraction of IRAK4 at each temperature is quantified by Western blot or ELISA. A shift in the melting curve to a higher temperature in compound-treated cells indicates target engagement.
-
Experiment 3: Cellular Mechanistic Assay (LPS-Stimulated Cytokine Release)
-
Objective: To measure the compound's ability to inhibit downstream signaling from IRAK4 in a disease-relevant cell model.
-
Methodology:
-
Cell Model: Use THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs).
-
Procedure: Pre-incubate cells with serial dilutions of the compound. Stimulate the cells with Lipopolysaccharide (LPS), a TLR4 agonist, to activate the IRAK4 pathway.
-
Endpoint: After an incubation period (e.g., 6-24 hours), measure the concentration of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α), in the cell supernatant using ELISA.
-
Analysis: Calculate the IC50 based on the dose-dependent inhibition of cytokine release.
-
Comparative Data and Interpretation
The data generated should be compared against known IRAK4 inhibitors to benchmark performance.
| Assay Type | Metric | Hypothetical Data (Our Compound) | Comparator: PF-06650833[1] |
| Biochemical | IRAK4 Kinase IC50 | 15 nM | ~5-20 nM |
| Cellular | THP-1 IL-6 Release IC50 | 100 nM | ~50-200 nM |
| Target Engagement | CETSA® Shift | +4°C at 1 µM | Data demonstrates target engagement |
Interpretation: The hypothetical data suggests our compound is a potent inhibitor of IRAK4 with activity comparable to established inhibitors. The ~7-fold shift between the biochemical and cellular IC50 is common and reflects factors like cell permeability and ATP competition. The positive CETSA result confirms the compound engages its intended target in cells.
Phase 2: In Vivo Evaluation
Successful in vitro results provide the rationale for advancing to in vivo models. The primary goals are to assess pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, efficacy in a disease model.
Experimental Workflow: From In Vitro to In Vivo
This diagram outlines the logical progression of experiments to establish IVIVC.
Caption: A typical experimental workflow for establishing IVIVC.
Pharmacokinetics (PK)
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is essential for selecting an appropriate dose and schedule for PD and efficacy studies.
-
Methodology:
-
Administration: Administer a single dose of the compound to mice via intravenous (IV) and oral (PO) routes.
-
Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Measure the concentration of the compound in plasma using LC-MS/MS.
-
Key Parameters: Calculate Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (%F).
-
Pharmacodynamic (PD) / Acute Efficacy Model
-
Objective: To demonstrate that the compound can inhibit IRAK4 signaling in a living animal and to correlate drug exposure (PK) with the biological response (PD).
-
Model: The LPS-induced cytokine storm model is a rapid and robust way to measure IRAK4 pathway inhibition.[1]
-
Methodology:
-
Dosing: Dose mice orally with different levels of the compound (e.g., 1, 3, 10, 30 mg/kg).
-
Challenge: At the expected Tmax (determined from PK), challenge the mice with an intraperitoneal injection of LPS.
-
Endpoint: After 1-2 hours, collect blood and measure the plasma levels of IL-6 or TNF-α.
-
Analysis: Determine the dose required to achieve 50% or 90% inhibition (ED50, ED90) of the cytokine response.
-
Chronic Efficacy Model
-
Objective: To evaluate the therapeutic efficacy of the compound in a more complex, disease-relevant model that mimics human pathology.
-
Model: For rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is a standard.
-
Methodology:
-
Induction: Induce arthritis in mice by immunization with type II collagen.
-
Treatment: Once disease is established, begin daily oral dosing with the compound at doses shown to be active in the PD model. Include a vehicle control group and a positive control (e.g., a known IRAK4 inhibitor or standard-of-care).
-
Endpoints: Monitor disease progression over several weeks by measuring clinical scores (paw swelling, redness) and body weight. At the end of the study, histology of the joints can be performed to assess inflammation and damage.
-
Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is the cornerstone of translational science, allowing researchers to predict human dose and efficacy from preclinical data. It involves integrating the in vitro potency, in vivo PK, and in vivo PD/efficacy data.
The central hypothesis is that for the drug to be effective, its concentration in the plasma must exceed the concentration required for cellular activity (e.g., the cellular IC50 or IC90) for a sufficient duration.
Analysis Steps:
-
Define the Target: From the in vitro cellular assay, determine the target concentration needed for a significant biological effect (e.g., the IL-6 IC90, which might be ~300 nM).
-
Overlay PK and Potency: Plot the plasma concentration-time curve from the PK study. On the same graph, draw a horizontal line representing the target IC90 concentration.
-
Calculate Time Over Target: Determine the duration for which the plasma concentration of the compound remains above the IC90 line.
-
Correlate with Efficacy: Plot the "Time Over IC90" for each dose against the observed efficacy (e.g., % inhibition of cytokine release in the LPS model or % reduction in clinical score in the CIA model). A strong correlation validates the IVIVC.
| Dose (mg/kg) | AUC (ng*h/mL) | Cmax (ng/mL) | Time > 300 nM (hours) | LPS Model: IL-6 Inhibition (%) |
| 3 | 1500 | 450 | 2.5 | 45% |
| 10 | 5500 | 1600 | 8.0 | 85% |
| 30 | 18000 | 5000 | >12.0 | 95% |
This hypothetical data shows a clear relationship: as the dose increases, the time the drug concentration stays above the target cellular potency increases, leading to greater in vivo efficacy. This robust IVIVC provides confidence that the compound's mechanism of action is consistent from the lab bench to the preclinical disease model and offers a rational basis for predicting the doses required for human clinical trials.
Conclusion
This guide outlines a systematic, data-driven approach to evaluating a novel kinase inhibitor, using this compound as a representative scaffold for targeting IRAK4. By methodically establishing links between biochemical potency, cellular activity, target engagement, pharmacokinetics, and in vivo efficacy, researchers can build a compelling preclinical data package. A strong in vitro-in vivo correlation is the critical bridge that transforms a promising compound into a viable clinical candidate.
References
A Researcher's Guide to Benchmarking Novel p21-Activated Kinase 1 (PAK1) Inhibitors: A Case Study with Methyl 5-chloro-1H-indazole-7-carboxylate
Abstract
p21-Activated Kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous signaling pathways controlling cell proliferation, survival, and motility.[1][2] Its dysregulation is implicated in a variety of pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention.[2][3] The indazole scaffold is a recognized privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[4][5] Recently, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors.[6][7] This guide establishes a comprehensive framework for characterizing novel compounds targeting PAK1, using the uncharacterized indazole derivative, Methyl 5-chloro-1H-indazole-7-carboxylate, as a hypothetical lead compound. We will outline the essential biochemical and cellular assays required to benchmark its performance against well-established Group I PAK inhibitors, FRAX597 and PF-3758309 , providing the scientific rationale and detailed protocols necessary for a rigorous comparative analysis.
Introduction to PAK1 and Benchmark Inhibitors
PAK1 is a primary downstream effector of the Rho GTPases, Rac1 and Cdc42.[2][8] Its activation triggers a cascade of events that influence cytoskeletal dynamics and gene expression, ultimately promoting processes integral to cancer progression like metastasis and drug resistance.[1][2][9] The development of potent and selective PAK1 inhibitors is therefore a significant goal in oncology drug discovery.[3][10]
To objectively evaluate a novel compound, it is crucial to benchmark it against inhibitors with well-defined properties. For this guide, we have selected two widely characterized compounds:
-
FRAX597: A potent, ATP-competitive inhibitor highly selective for Group I PAKs (PAK1, PAK2, PAK3).[11][12] It demonstrates biochemical IC50 values of 8 nM, 13 nM, and 19 nM for PAK1, PAK2, and PAK3, respectively, with minimal activity against Group II PAKs (IC50 >10 µM for PAK4).[13][14]
-
PF-3758309: A potent, orally available, ATP-competitive pyrrolopyrazole inhibitor.[15][16] While initially developed with a focus on PAK4, it is a pan-PAK inhibitor with activity against all PAK isoforms and was the first PAK inhibitor to enter human clinical trials.[3][17][18] It inhibits PAK1 with an IC50 of 13.7 nM in cell-free assays.[17]
Our hypothetical test article, This compound , belongs to the indazole class of compounds, which are known to possess a wide range of pharmacological activities, including kinase inhibition.[4][19] This guide will provide the roadmap to determine if it holds potential as a PAK1 inhibitor.
Experimental Design and Workflow Rationale
A robust benchmarking strategy for a novel kinase inhibitor involves a multi-tiered approach, moving from initial biochemical potency assessment to cellular target engagement and functional impact. This ensures a comprehensive understanding of the compound's activity in increasingly complex biological systems.
The rationale is to first confirm direct enzymatic inhibition and determine potency (IC50). Next, we assess how the compound behaves in a cellular environment, confirming it can enter cells and bind to its intended target. Finally, we measure the functional consequences of this target engagement by analyzing downstream signaling pathways.
Methodologies and Protocols
Biochemical Potency: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PAK1 and compare it to FRAX597 and PF-3758309.
Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal that is directly proportional to kinase activity.[20]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[21]
-
Dilute recombinant human PAK1 kinase (e.g., GST-tagged) in Kinase Buffer to the desired concentration (determined via enzyme titration).[20][22]
-
Prepare a solution of a suitable peptide substrate and ATP in Kinase Buffer.
-
Prepare serial dilutions of the test compounds (this compound, FRAX597, PF-3758309) and a DMSO vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution (or DMSO).
-
Add 2 µL of the diluted PAK1 enzyme.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.[20]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement and Downstream Signaling
Objective: To confirm that the test compound enters live cells, binds to PAK1, and inhibits its downstream signaling cascade.
Principle: Western blotting is used to measure the phosphorylation status of a known PAK1 substrate. A reduction in the phosphorylation of a downstream target in compound-treated cells indicates successful target engagement and functional inhibition. LIMK1 is a well-established direct substrate of PAK1.
Protocol: Western Blot for Phospho-LIMK1
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line with known PAK1 expression (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with serial dilutions of the test compounds for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-LIMK1 (Thr508)/LIMK2 (Thr505) and total LIMK1. A loading control antibody (e.g., β-Actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-LIMK1 signal to the total LIMK1 signal for each sample.
-
Compare the normalized signal in compound-treated samples to the DMSO control to determine the extent of inhibition.
-
Data Interpretation and Comparative Analysis
The data gathered from these experiments will allow for a direct comparison of this compound against the established benchmarks.
Table 1: Hypothetical Biochemical Potency Data
| Compound | PAK1 IC50 (nM) |
| FRAX597 | 8 |
| PF-3758309 | 14 |
| This compound | Experimental |
Table 2: Hypothetical Cellular Activity Data
| Compound | p-LIMK1 Inhibition IC50 (nM) |
| FRAX597 | 50 |
| PF-3758309 | 75 |
| This compound | Experimental |
A potent compound will exhibit low nanomolar IC50 values in both the biochemical and cellular assays. A significant drop-off in potency from the biochemical to the cellular assay may suggest issues with cell permeability or stability. The ideal candidate will demonstrate high on-target potency and selectivity over other kinases, translating to effective inhibition of downstream signaling in a cellular context.
PAK1 Signaling Pathway Context
Understanding the PAK1 signaling pathway is essential for interpreting experimental results and predicting the biological consequences of its inhibition. PAK1 is activated by the GTP-bound forms of Rac1 and Cdc42, leading to a conformational change and autophosphorylation.[2] Activated PAK1 then phosphorylates a multitude of downstream substrates involved in various cellular processes.
By inhibiting PAK1, a compound like this compound is expected to block these downstream effects, leading to reduced cell motility, proliferation, and survival, which are desirable outcomes in cancer therapy.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization and benchmarking of a novel PAK1 inhibitor. By systematically evaluating this compound against established inhibitors like FRAX597 and PF-3758309, researchers can generate the critical data needed to assess its potential as a therapeutic agent.
Positive results from this initial screen—namely, potent and selective inhibition of PAK1 in both biochemical and cellular assays—would justify further investigation. Subsequent steps would include comprehensive kinome-wide selectivity profiling to identify off-target effects, cell-based assays to measure impacts on proliferation and migration, and ultimately, evaluation in preclinical in vivo models of cancer. This rigorous, stepwise approach is paramount to the successful development of new targeted therapies.
References
- 1. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel PAK1 inhibitor to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. biorxiv.org [biorxiv.org]
- 22. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Validating the Mechanism of Action of Methyl 5-chloro-1H-indazole-7-carboxylate Derivatives as Putative Kinase Inhibitors
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3][4] Its derivatives are recognized for a wide array of biological activities, prominently as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2][3] This guide focuses on a specific, promising class of these compounds: Methyl 5-chloro-1H-indazole-7-carboxylate derivatives.
While the therapeutic potential of this specific scaffold is under active investigation, this document serves as a comprehensive roadmap for researchers and drug development professionals to rigorously validate its hypothesized mechanism of action as a kinase inhibitor. We will move beyond a simple listing of protocols to a logically structured validation workflow, explaining the causality behind each experimental choice and ensuring a self-validating system of inquiry.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Based on the well-established role of indazole derivatives as kinase inhibitors, we will proceed with the hypothesis that this compound derivatives function by inhibiting a key kinase in a cancer-relevant signaling pathway. For the purpose of this guide, we will focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various cancers.[5]
Our central hypothesis is that these derivatives directly bind to and inhibit the catalytic activity of a specific PI3K isoform. This inhibition is expected to block the downstream signaling cascade, leading to a reduction in the phosphorylation of key effector proteins like Akt and ultimately inducing an anti-proliferative or apoptotic response in cancer cells.
Figure 1: Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of our lead compound, it is essential to compare its performance with existing, well-characterized inhibitors of the PI3K pathway. This comparison provides a benchmark for potency, selectivity, and potential off-target effects.
| Compound | Target(s) | Potency (IC50/Kd) | Selectivity Profile | Development Stage |
| This compound Derivative (Hypothetical) | PI3K (isoform-specific) | To be determined | To be determined | Preclinical |
| BYL719 (Alpelisib) | PI3Kα-selective | ~5 nM | Highly selective for PI3Kα over other isoforms | FDA Approved |
| CAL-101 (Idelalisib) | PI3Kδ-selective | ~2.5 nM | Highly selective for PI3Kδ | FDA Approved |
| LY294002 | Pan-PI3K | ~1.4 µM | Broad-spectrum PI3K inhibitor with known off-targets (e.g., mTOR, PIM1)[6] | Research tool, superseded by more selective compounds[6] |
| GSK2636771 | PI3Kβ-selective | ~4 nM | Selective for PI3Kβ | Clinical Trials |
Table 1: Comparative Profile of PI3K Inhibitors.
The goal for a novel derivative would be to demonstrate a competitive potency against its target, but more importantly, a favorable selectivity profile to minimize off-target effects and potential toxicity.[7]
Experimental Validation Workflow: A Step-by-Step Guide
A rigorous validation of the mechanism of action requires a multi-pronged approach, starting from direct target engagement, moving to downstream pathway modulation, and culminating in a cellular phenotypic response.
Figure 2: Experimental Workflow for Mechanism of Action Validation.
Step 1: Confirming Direct Target Engagement
The foundational step in validating a mechanism of action is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell.[7][8]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target interaction in intact cells.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein; a protein bound to a compound will be more resistant to heat-induced denaturation.[11][12]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to 70-80% confluency. Treat the cells with varying concentrations of the this compound derivative or a vehicle control for a specified time.
-
Heat Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[12]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer to release the intracellular proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[11]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]
B. Kinobeads Competition Assay
To identify the specific kinase target(s) and assess the selectivity of the compound across the kinome, a chemoproteomic approach using kinobeads is invaluable.[14][15] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin, which can capture a large portion of the cellular kinome.[16]
Experimental Protocol: Kinobeads Competition Assay
-
Cell Lysate Preparation: Prepare lysates from the chosen cell line.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the free this compound derivative. This allows the compound to bind to its target kinases.
-
Kinobeads Pulldown: Add the kinobeads to the lysate. The beads will bind to kinases that are not already occupied by the free compound.[15]
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using quantitative mass spectrometry to identify and quantify the kinases that were pulled down.[16]
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the compound. This allows for the determination of apparent dissociation constants (Kdapp) for numerous kinases in parallel.[16]
Step 2: Analysis of Downstream Signaling
Once target engagement is confirmed, the next logical step is to determine if this binding event translates into a functional modulation of the downstream signaling pathway. Western blotting is a fundamental technique for this purpose.[5][17][18][19]
Experimental Protocol: Western Blot for PI3K Pathway Modulation
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells to reduce basal pathway activation, then treat with the indazole derivative at various concentrations and time points.[5]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key downstream proteins (e.g., p-Akt Ser473, total Akt, p-S6K, total S6K).[5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[5]
-
Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total protein for key downstream effectors validates the inhibitory effect of the compound on the pathway.[5]
Step 3: Correlating Pathway Inhibition with Cellular Phenotype
The final and most critical piece of the validation puzzle is to link the molecular mechanism to a relevant cellular outcome. If the compound is being developed as an anti-cancer agent, its engagement with the PI3K target and subsequent pathway inhibition should lead to a measurable anti-proliferative or pro-apoptotic effect.[1]
Supporting Experimental Data: Cellular Assays
-
Cell Proliferation (MTT) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Treatment with an effective inhibitor of the PI3K pathway should result in a dose-dependent decrease in cell proliferation.[1]
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo the extensive proliferation required to form a colony. It provides a measure of the cytostatic or cytotoxic effects of the compound over a longer duration.[1]
-
Apoptosis Assay: To determine if the compound induces programmed cell death, the cleavage of key apoptotic proteins like caspase-3 can be measured by Western Blot. An increase in cleaved caspase-3 would indicate the induction of apoptosis.[1]
Conclusion
The validation of a compound's mechanism of action is a cornerstone of modern drug discovery, providing the necessary confidence to advance a molecule through the development pipeline.[7][8] For this compound derivatives, a systematic approach beginning with direct target engagement assays like CETSA and Kinobeads, followed by functional validation of downstream signaling via Western Blot, and culminating in the observation of a relevant cellular phenotype, provides a robust and self-validating framework. This guide offers a comprehensive strategy for researchers to rigorously test the hypothesis that these promising compounds exert their therapeutic effects through the inhibition of key cellular kinases, thereby paving the way for their potential clinical development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. assaygenie.com [assaygenie.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 5-chloro-1H-indazole-7-carboxylate
Comprehensive Safety Protocol: Handling Methyl 5-chloro-1H-indazole-7-carboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides essential safety and logistical information for handling this compound. As a specific, comprehensive Safety Data Sheet (SDS) for this exact compound (CAS No. 1260851-42-0) is not universally available, the recommendations herein are synthesized from established principles of laboratory safety, data on structurally analogous indazole derivatives, and regulatory standards.[1][2] It is imperative to conduct a thorough, lab-specific risk assessment before commencing any work and to consult your institution's Environmental Health and Safety (EHS) department.[3]
Hazard Identification and Foundational Risk Assessment
This compound is a heterocyclic building block often used in medicinal chemistry and drug discovery.[4] While toxicological data for this specific molecule is limited, related indazole compounds are known to pose several hazards. Prudent practice dictates that this compound should be handled as a potentially hazardous substance.[2]
Based on data from similar chemical structures, the anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[5][6][7]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[5][6][7]
-
Respiratory Irritation: Inhalation of the powder or dust may cause respiratory tract irritation.[5][6][7]
-
Harmful if Swallowed: Ingestion may be harmful to health.[6][8]
The foundational principle of laboratory safety is to minimize chemical exposure.[9] Therefore, before handling this compound, a formal risk assessment must be performed to identify potential exposure scenarios and implement appropriate control measures.
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final and least reliable line of defense against chemical exposure.[10] A robust safety plan prioritizes the hierarchy of controls, a system established by occupational safety bodies like OSHA, to minimize hazards proactively.[11]
-
Elimination/Substitution: If possible, substitute with a less hazardous chemical.[12]
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood . All weighing and handling of the solid material must be conducted within a fume hood to prevent inhalation of airborne particles.[1][13] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Administrative Controls: These are work practices and procedures that reduce exposure duration and frequency. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards of this chemical, and restricting access to authorized personnel only.[15]
-
Personal Protective Equipment (PPE): Used only after all higher-level controls are implemented. PPE provides a final barrier between the user and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on the potential for exposure during a given task. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant Gloves | Nitrile or Neoprene gloves are required.[1] PVC gloves offer little protection and should be avoided.[10] Always inspect gloves for tears or holes before use. Double-gloving is recommended, especially for prolonged handling, to protect against undetected leaks and to allow for safe removal of the outer glove if contaminated.[10] |
| Eyes | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[14][16] Standard safety glasses with side shields do not provide adequate protection against splashes.[1] |
| Face | Face Shield | A face shield must be worn in conjunction with safety goggles whenever there is a significant risk of splashing (e.g., when handling solutions or during spill cleanup).[1][17] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is required to protect skin from accidental contact. Ensure the material is appropriate for the chemicals being used.[1][2] |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[1][2] The type (e.g., N95, half-mask with P100 cartridges) must be selected based on the lab-specific risk assessment and in accordance with your institution's respiratory protection program.[11] |
Operational Plan: Step-by-Step Safe Handling Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure risk. This process, from preparation to cleanup, forms a self-validating system of safety.
Caption: Safe handling workflow from preparation to post-handling procedures.
Detailed Steps:
-
Preparation and Engineering Controls:
-
Confirm that a certified chemical fume hood is operational.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and the chemical container inside the fume hood to minimize traffic in and out of the sash.
-
Ensure all required PPE is available and in good condition.[1]
-
-
Donning PPE (Correct Sequence):
-
First, put on the laboratory coat and fasten it completely.
-
Next, don safety goggles and a face shield if required.
-
If a respirator is needed, perform a seal check according to training.
-
Finally, don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
-
-
Handling the Compound:
-
Perform all manipulations deep within the chemical fume hood, at least 6 inches from the sash.
-
Handle the solid material carefully to avoid generating dust.[13] Use appropriate tools like a chemical spatula.
-
Keep the container closed when not in use.
-
-
Doffing PPE (Correct Sequence):
-
This sequence is critical to prevent contaminating your skin.
-
Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container.
-
Remove the lab coat by rolling it outwards, avoiding contact with the exterior.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves, peeling them off so they are inside-out.[10]
-
If a respirator was used, remove it last.
-
Immediately wash hands thoroughly with soap and water. [5][10]
-
Emergency Procedures and Disposal
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact your institution's EHS immediately.
-
Control: Wear full PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13][14]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]
Waste Disposal Plan:
-
All materials contaminated with this compound, including excess chemical, empty containers, used gloves, and spill cleanup debris, must be treated as hazardous chemical waste.[2]
-
Collect waste in a designated, compatible, and clearly labeled, leak-proof container.[2] The label must include the full chemical name.
-
Store the waste container in a secondary containment bin in a designated satellite accumulation area.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2] Never dispose of this chemical down the drain.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. keyorganics.net [keyorganics.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. pppmag.com [pppmag.com]
- 11. osha.gov [osha.gov]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. fishersci.com [fishersci.com]
- 15. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 16. bvl.bund.de [bvl.bund.de]
- 17. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
